Isobutyraldehyde-D7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
79.15 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
InChI Key |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Isobutyraldehyde-D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Isobutyraldehyde-D7, a deuterated analog of isobutyraldehyde. This document is intended to serve as a valuable resource for professionals in research and development who utilize labeled compounds in their work.
Core Chemical Properties
This compound is a stable, isotopically labeled form of isobutyraldehyde where seven hydrogen atoms have been replaced by deuterium. This labeling is instrumental in various scientific applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.
General Information
| Property | Value | Source |
| Chemical Name | 2-Methyl-propanal-D7 | [1] |
| Synonyms | Isobutanal-D7, Isobutyric Aldehyde-D7, 2-Formylpropane-D7 | [1] |
| Molecular Formula | C₄HD₇O | [1] |
| Molecular Weight | 79.15 g/mol | [1] |
| Appearance | Neat/Clear colorless liquid | [1][2] |
| Odor | Pungent, like wet cereal or straw | [3][4][5] |
Physicochemical Data
| Property | Value (for Isobutyraldehyde) | Source |
| Melting Point | -65 °C to -65.9 °C | [3][4][5][6][7] |
| Boiling Point | 63 °C to 64 °C | [3][4][5][6][7][8] |
| Density | 0.79 g/mL at 25 °C | [6][7][9] |
| Flash Point | -24 °C to -40 °F (closed cup) | [2][3][7] |
| Solubility in Water | Soluble (75-110 g/L at 20-25 °C) | [2][4][6] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, chloroform, and toluene | [2][4] |
| Vapor Pressure | 88 hPa at 4.4 °C | [3] |
| Vapor Density | 2.49 - 2.5 (Air = 1.0) | [3][7] |
| Autoignition Temperature | 384 °F (196 °C) | [7][10] |
| Refractive Index (n²⁰/D) | 1.3730 - 1.374 | [4][5][6][7] |
| Log P (Octanol/Water Partition Coefficient) | 0.77 | [9] |
Applications in Research and Development
This compound serves as a labeled analogue of isobutyraldehyde.[1][11] Its primary application is as an internal standard for the quantification of isobutyraldehyde in various matrices using mass spectrometry techniques such as GC-MS or LC-MS. It is also utilized in metabolic studies to trace the fate of isobutyraldehyde in biological systems and to elucidate reaction mechanisms in organic synthesis.[1] Isobutyraldehyde itself is a key intermediate in the synthesis of a wide range of compounds, including:
Experimental Protocols and Handling
While specific experimental protocols for this compound are application-dependent, its handling and storage procedures are guided by the properties of its non-deuterated counterpart, which is a highly flammable and volatile liquid.
Safe Handling and Storage
-
Handling : Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3][13] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3][13] Keep away from ignition sources such as heat, sparks, and open flames.[9][14] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The recommended storage temperature is 2 - 8 °C.[3] It is sensitive to air and should be stored under an inert atmosphere.[3][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][13]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste.[9][14] Do not empty into drains.[6] Contaminated packaging should be treated as the product itself.[9]
Diagrams and Visualizations
General Workflow for the Use of a Labeled Analogue
The following diagram illustrates a typical workflow for the application of this compound as a labeled internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using a labeled internal standard.
Synthetic Pathway Overview
Isobutyraldehyde is industrially produced through the hydroformylation of propene.[5] It can also be synthesized via the oxidation of isobutyl alcohol.[4][12]
Caption: Common synthetic routes to isobutyraldehyde.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indenta.com [indenta.com]
- 4. Isobutyraldehyde [drugfuture.com]
- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. イソブチルアルデヒド United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. guidechem.com [guidechem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. download.basf.com [download.basf.com]
An In-Depth Technical Guide to Isobutyraldehyde-D7: Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Isobutyraldehyde-D7, a deuterated analogue of isobutyraldehyde. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Isobutyraldehyde, as a close proxy. This approach is based on the established principle that deuteration typically has a minimal effect on bulk physical properties such as boiling point, melting point, and density. However, it is crucial to acknowledge this extrapolation in any experimental design or interpretation.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled compound valuable in various research applications, particularly in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. Its chemical formula is C₄HD₇O with a molecular weight of approximately 79.15 g/mol .[1]
Table 1: Physical and Chemical Properties of Isobutyraldehyde (and extrapolated for this compound)
| Property | Value | Source |
| Molecular Formula | C₄HD₇O | - |
| Molecular Weight | 79.15 g/mol | [1] |
| CAS Number | 122684-65-5 | [1] |
| Appearance | Colorless liquid | [2][3][4][5][6][7] |
| Odor | Pungent | [2][3][4][7][8][9][10] |
| Boiling Point | ~63-64.1 °C | [3][4][5][6][8] |
| Melting Point | ~ -65 °C | [2][4][5][6][8][11] |
| Density | ~0.79 g/mL at 25 °C | [2][6][10] |
| Solubility in Water | Moderately soluble (approx. 75-89 g/L at 20-25 °C) | [2][4][7][10] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, chloroform, and toluene | [2][4][6][8] |
| Vapor Density | ~2.5 (Air = 1) | [4][10] |
| Flash Point | ~ -19 to -40 °C (closed cup) | [2][3][5][6][8][9][10] |
Note: The values for boiling point, melting point, density, solubility, vapor density, and flash point are for the non-deuterated isobutyraldehyde and are expected to be very similar for this compound.
Stability and Storage
Proper handling and storage are critical to maintain the isotopic purity and chemical integrity of this compound. Like its non-deuterated form, it is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[12][13][14][15]
Table 2: Stability and Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8 °C (Refrigerated) | |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | |
| Container | Tightly sealed, light-resistant container | [11][12][13][15] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, and strong reducing agents | [10] |
| Chemical Stability | Stable under recommended storage conditions. May slowly oxidize upon exposure to air to form the corresponding carboxylic acid. | [2][8][10] |
Experimental Protocols
General Protocol for Formyl-Deuteration of Aldehydes
Recent advancements in catalysis have enabled efficient and selective deuteration of the formyl group in aldehydes using D₂O as the deuterium source. These methods offer a practical approach for the synthesis of compounds like this compound.
Conceptual Workflow for Catalytic H/D Exchange:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Isobutyraldehyde [drugfuture.com]
- 9. ICSC 0902 - ISOBUTYRALDEHYDE [chemicalsafety.ilo.org]
- 10. Isobutyraldehyde CAS#: 78-84-2 [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. download.basf.com [download.basf.com]
- 14. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 15. airgas.com [airgas.com]
An In-depth Technical Guide to the Synthesis and Purification of Isobutyraldehyde-D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Isobutyraldehyde-D7 (2-Methyl-propanal-D7), a deuterated analog of isobutyraldehyde. The inclusion of deuterium atoms in place of hydrogen atoms at all non-labile positions makes this compound a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses. This document details a modern synthetic approach, purification protocols, and relevant data presented in a clear and accessible format.
Introduction
This compound (C₄HD₇O, M.W. 79.15) is a stable isotopically labeled form of isobutyraldehyde.[1][2] The replacement of hydrogen with deuterium can alter the kinetic properties of molecules, a phenomenon known as the kinetic isotope effect, which is useful for studying reaction mechanisms. Furthermore, its distinct mass makes it an ideal internal standard for the quantification of unlabeled isobutyraldehyde in complex biological matrices. This guide focuses on a practical and efficient method for its preparation and subsequent purification to a high degree of chemical and isotopic purity.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a hydrogen-deuterium exchange (HDE) reaction catalyzed by an N-heterocyclic carbene (NHC). This organocatalytic method offers a direct and efficient route to deuterate the aldehyde at the C-1 position, with subsequent exchange at the α- and β-positions under appropriate conditions, using deuterium oxide (D₂O) as the deuterium source. This approach is advantageous due to its operational simplicity and the avoidance of transition metal catalysts.
Synthesis Pathway
The overall synthetic transformation involves the exchange of all seven non-labile hydrogen atoms of isobutyraldehyde with deuterium atoms.
Caption: Synthesis of this compound via NHC-catalyzed H/D exchange.
Experimental Protocol
This protocol is adapted from general procedures for NHC-catalyzed deuteration of aliphatic aldehydes.
Materials:
-
Isobutyraldehyde (≥99%)
-
N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous base (e.g., potassium tert-butoxide, K-OtBu)
-
Anhydrous organic solvent (e.g., tetrahydrofuran, THF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the NHC catalyst (5-10 mol%) and the anhydrous base (1.1 equivalents).
-
Dissolve the catalyst and base in a minimal amount of anhydrous organic solvent.
-
Add Isobutyraldehyde (1.0 equivalent) to the reaction mixture.
-
Add a significant excess of deuterium oxide (D₂O, ≥20 equivalents) to the vessel.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of isobutyraldehyde.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature to obtain the crude this compound.
Purification of this compound
Purification is critical to remove the catalyst, residual starting material, and any by-products. A combination of chemical washing and fractional distillation is generally effective for aldehydes.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation under an inert atmosphere. Collect the fraction boiling at approximately 63-64 °C (the boiling point of isobutyraldehyde).
-
Store the purified this compound under an inert atmosphere at a low temperature to prevent degradation.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | Isobutyraldehyde |
| Deuterium Source | Deuterium Oxide (D₂O) |
| Catalyst | N-Heterocyclic Carbene (IPr) |
| Expected Yield | 60-80% |
| Deuterium Incorporation | >98% |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄HD₇O | [1] |
| Molecular Weight | 79.15 g/mol | [1] |
| CAS Number | 122684-65-5 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~63-64 °C | |
| Purity (typical) | >98% |
Characterization
The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a significant reduction or absence of signals corresponding to the protons in isobutyraldehyde. ²H NMR will confirm the incorporation of deuterium at the expected positions.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 79.15).
-
Gas Chromatography (GC): GC analysis can be used to determine the chemical purity of the final product.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis and purification of this compound. The use of NHC catalysis for hydrogen-deuterium exchange provides a modern and practical approach for the preparation of this valuable isotopically labeled compound. The detailed protocols and data presented herein are intended to support researchers and scientists in the successful production and application of this compound in their studies.
References
Isobutyraldehyde-D7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde-D7 is the deuterated form of isobutyraldehyde, a branched-chain aldehyde. In this technical guide, we provide comprehensive information on its chemical properties, relevant metabolic pathways, and its application in analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds.
Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analyses. This compound, with its seven deuterium atoms, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, isobutyraldehyde. The significant mass difference between the labeled and unlabeled compounds allows for clear differentiation in mass spectrometric analysis, minimizing isotopic interference and improving analytical accuracy.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated analog.
| Property | This compound | Isobutyraldehyde |
| CAS Number | 122684-65-5[1][2] | 78-84-2 |
| Molecular Formula | C₄HD₇O[1][2] | C₄H₈O |
| Molecular Weight | 79.15 g/mol [1] | 72.11 g/mol |
| Appearance | Neat liquid | Colorless liquid |
| Synonyms | 2-Methyl-propanal-D7, Isobutanal-D7 | 2-Methylpropanal, Isobutanal |
Metabolic Pathways of Isobutyraldehyde
Isobutyraldehyde is a key intermediate in the metabolism of the branched-chain amino acid, valine. Understanding these pathways is critical for researchers studying metabolic disorders and for those in drug development targeting related enzymatic processes. The primary metabolic fates of isobutyraldehyde are its reduction to isobutanol or its oxidation to isobutyric acid.
Below are diagrams illustrating the key metabolic pathways involving isobutyraldehyde.
Experimental Protocols
While a specific, detailed experimental protocol for a validated method using this compound was not found in the public domain during the literature search, this section outlines a general methodology for the quantification of isobutyraldehyde in a biological matrix (e.g., plasma or urine) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is based on common practices for such analyses.
Objective: To quantify the concentration of isobutyraldehyde in a biological sample.
Materials:
-
Isobutyraldehyde standard
-
This compound (internal standard)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Organic solvent (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., plasma, urine)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Derivatization:
-
Add 100 µL of the PFBHA derivatizing agent solution to the sample.
-
Incubate the mixture at 60°C for 30 minutes to form the oxime derivative.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., hexane).
-
Vortex vigorously for 1 minute to extract the derivatives.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the isobutyraldehyde-PFB oxime derivative.
-
Monitor characteristic ions for the this compound-PFB oxime derivative.
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions of both the native isobutyraldehyde and the deuterated internal standard.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Prepare a calibration curve by analyzing standards of known isobutyraldehyde concentrations with a constant amount of the internal standard.
-
Determine the concentration of isobutyraldehyde in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Logical Workflow for Method Development
The development of a robust analytical method using this compound as an internal standard follows a logical progression. The following diagram illustrates a typical workflow.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of isobutyraldehyde in various matrices. Its use as an internal standard in mass spectrometry-based methods significantly enhances the reliability of analytical data. This guide provides foundational information to support its application in scientific research and development. For specific applications, further optimization of the provided general protocol is recommended to meet the unique requirements of the study and the laboratory instrumentation.
References
Safety data sheet (SDS) for Isobutyraldehyde-D7
Disclaimer: This document provides a technical safety overview for Isobutyraldehyde-D7. Specific Safety Data Sheets (SDS) for the deuterated form were not located. The following information is compiled from SDS and other technical resources for Isobutyraldehyde. The safety and handling precautions are expected to be largely applicable to the deuterated analogue due to their chemical similarities. However, users should consult the supplier-specific SDS for this compound for definitive guidance.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of Isobutyraldehyde. This data is crucial for researchers and drug development professionals in designing experiments and understanding its behavior under various conditions.
| Property | Value |
| Molecular Formula | C4H8O |
| Molecular Weight | 72.11 g/mol [1][2][3] |
| Appearance | Colorless, clear liquid with a pungent odor[1][3][4] |
| Boiling Point | 63 °C (145 °F; 336 K)[4] |
| Melting Point | -65 °C (-85 °F; 208 K)[4][5] |
| Density | 0.79 g/cm³[4][5] |
| Flash Point | -24 °C (-11.2 °F) - closed cup[2] |
| Vapor Pressure | 88 hPa at 4.4 °C |
| Vapor Density | 2.49 (Air = 1.0)[2] |
| Solubility in Water | Moderately soluble |
| log Pow | 0.77 (25 °C)[5] |
| Autoignition Temperature | Not available |
| Refractive Index (nD) | 1.374[4] |
Toxicological Information
Understanding the toxicological profile of Isobutyraldehyde is critical for risk assessment and ensuring personnel safety. The following table summarizes acute toxicity data. The chemical, physical, and toxicological properties have not been thoroughly investigated[2][5].
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 3730 mg/kg[6] |
| Dermal LD50 | Rabbit | 5630 mg/kg[6] |
| Inhalation LC50 | Rat | > 23.6 mg/L (4 h)[6] |
Health Effects:
-
Skin Contact: May cause smarting and reddening of the skin if allowed to remain on clothing[1]. It is not classified as a skin irritant[7].
-
Inhalation: Vapors can cause moderate irritation to the eyes, nose, and throat[1]. High vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting[6].
-
Chronic Effects: Animal experiments have shown mutagenic and teratogenic effects[6]. It is not classified as a carcinogen[6].
Fire and Explosion Hazard Data
Isobutyraldehyde is a highly flammable liquid and vapor[5][7][8]. Vapors are heavier than air and may travel to a source of ignition and flash back[1][6].
| Hazard | Value |
| Flammability | Highly flammable liquid and vapor[5][7][8] |
| Lower Explosion Limit (LEL) | 1.6 % (V)[2] |
| Upper Explosion Limit (UEL) | 11.0 % (V)[2] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2)[5][6] |
| Extinguishing Media | Dry chemical, foam, or carbon dioxide. Water may be ineffective[1]. |
Safe Handling and Emergency Protocols
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield[2].
-
Skin Protection: Wear appropriate protective gloves (e.g., butyl-rubber) and flame-retardant antistatic protective clothing[2][5].
-
Respiratory Protection: Use only with adequate ventilation. In case of insufficient ventilation, wear a suitable respirator[8].
Handling and Storage
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources[7][9]. Take precautionary measures against static discharge[5][7]. Use non-sparking tools[5][7].
-
Storage: Store in a cool, dry, and well-ventilated place[5][9]. Keep the container tightly closed[5][7]. It is air-sensitive and should be stored under an inert gas[2][5].
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[1]. Seek medical attention if symptoms persist[6].
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water[1][7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5][9]. If eye irritation persists, get medical advice/attention[5][7].
-
Ingestion: Do NOT induce vomiting[6]. Rinse mouth with water[7]. Call a poison center or doctor if you feel unwell[6][9].
Accidental Release Measures
-
Spill Cleanup: Shut off all ignition sources[8]. Evacuate the area[9]. Use a non-sparking tool to collect the material. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal[6].
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[5][7].
Experimental Workflows and Biological Pathways
The following diagrams illustrate a general workflow for handling hazardous chemicals and a simplified metabolic pathway relevant to aldehydes.
Caption: Figure 1: A generalized workflow for the safe handling of a flammable and hazardous liquid chemical like Isobutyraldehyde in a laboratory setting.
Caption: Figure 2: A simplified diagram illustrating the potential metabolic fate of Isobutyraldehyde through oxidation and reduction pathways in a biological system.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. indenta.com [indenta.com]
- 3. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. airgas.com [airgas.com]
- 9. download.basf.com [download.basf.com]
A Technical Guide to the Natural Abundance of Deuterium and its Relevance to Isobutyraldehyde-D7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural abundance of deuterium, its physical and chemical properties, and its direct relevance to the synthesis, application, and analysis of the isotopically labeled compound, Isobutyraldehyde-D7. This document provides a comprehensive overview for professionals in research, and drug development, offering detailed experimental protocols and data presentation to support advanced analytical and synthetic work.
The Natural Abundance and Properties of Deuterium
Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This contrasts with the most common hydrogen isotope, protium (¹H), which has only a single proton. The presence of this neutron approximately doubles the mass of the hydrogen atom, leading to significant differences in physical and chemical properties.
The natural abundance of deuterium on Earth is relatively low and varies slightly depending on the source. In terrestrial oceans, deuterium accounts for approximately 0.0156% of all hydrogen atoms, which is equivalent to about 156 parts per million (ppm).[1][] This means that for every 6,420 hydrogen atoms, one is a deuterium atom.[][3] The standard for measuring deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW).
The primary source of deuterium in the universe is believed to be the Big Bang nucleosynthesis.[1] While it is consumed in stars at a faster rate than it is produced, its primordial abundance has remained relatively constant.[1]
Table 1: Natural Abundance of Deuterium in Various Environments
| Environment | Deuterium Abundance (ppm) | Approximate D/H Ratio |
| Earth's Oceans (VSMOW) | 155.76 | 1:6420 |
| Temperate Climate Water | ~150 | - |
| Equatorial Water | ~155 | - |
| Northern Canada Water | ~135 | - |
| Human Body | 120-140 | - |
| Jupiter's Atmosphere | ~26 | 1:38,460 |
| Interstellar Medium | ~15 | 1:66,670 |
This compound: Properties and Synthesis
This compound is a deuterated form of isobutyraldehyde, an organic compound with the formula (CH₃)₂CHCHO. In this compound, all seven hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, due to its chemical similarity to the non-deuterated analyte and its distinct mass.
Table 2: Physicochemical Properties of Isobutyraldehyde and this compound
| Property | Isobutyraldehyde (C₄H₈O) | This compound (C₄D₇HO) |
| Molar Mass | 72.11 g/mol | 79.15 g/mol |
| Boiling Point | 63-64 °C | Not readily available, expected to be slightly higher than the non-deuterated form. |
| Appearance | Colorless liquid | Clear, colorless oil |
| Odor | Pungent | Not specified, likely similar to the non-deuterated form. |
| CAS Number | 78-84-2 | 122684-65-5 |
Synthesis of this compound
While a specific, detailed industrial synthesis protocol for this compound is not publicly available, its preparation can be inferred from general methods for the synthesis of deuterated aldehydes. A common approach involves the reduction of a suitable carboxylic acid derivative (e.g., isobutyric acid or its ester) using a deuterated reducing agent, followed by oxidation.
Relevance of Natural Deuterium Abundance to this compound Applications
The primary application of this compound is as an internal standard in quantitative mass spectrometry. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.
The natural abundance of deuterium becomes critically relevant in this context due to the potential for isotopic interference. The non-deuterated isobutyraldehyde analyte has a natural distribution of heavier isotopes, primarily ¹³C. The presence of these naturally occurring heavier isotopes in the analyte can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, a phenomenon known as "crosstalk" or "isotopic contribution."
This interference can affect the accuracy and linearity of the calibration curve, especially at high concentrations of the analyte and low concentrations of the internal standard. Therefore, understanding and correcting for the natural isotopic abundance of the analyte is crucial for developing robust and accurate quantitative methods.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for deuterating aldehydes.
Materials:
-
Isobutyric acid
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated water (D₂O) for quenching
-
Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)
Procedure:
-
Reduction of Isobutyric Acid:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of isobutyric acid in the same anhydrous solvent to the LiAlD₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow, dropwise addition of D₂O at 0 °C, followed by the addition of a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the deuterated alcohol, 2-methyl-1-propan-1,1,2-d₃-ol-d₁.
-
-
Oxidation to this compound:
-
Dissolve the deuterated alcohol in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion with stirring.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium or periodinane byproducts.
-
Carefully remove the solvent by distillation to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
-
Protocol for the Determination of Deuterium Abundance by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²H NMR, is a powerful technique for determining the isotopic abundance of deuterium at specific sites within a molecule.
Instrumentation and Materials:
-
High-field NMR spectrometer equipped with a deuterium probe.
-
NMR tubes.
-
Deuterated solvent (for locking, if necessary, though often not for direct ²H NMR).
-
Internal standard with a known deuterium concentration (optional, for quantification).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., this compound) and dissolve it in a suitable solvent.
-
If using an internal standard for quantification, add a precise amount to the sample solution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the deuterium probe.
-
Acquire a ²H NMR spectrum. Key acquisition parameters to optimize include:
-
Pulse width (calibrated for a 90° pulse).
-
Relaxation delay (D1) to ensure full relaxation of the deuterium nuclei (typically 5 times the longest T₁).
-
Number of scans to achieve an adequate signal-to-noise ratio.
-
Proton decoupling may be applied to simplify the spectrum and improve sensitivity.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals corresponding to the different deuterium sites in the molecule.
-
The isotopic abundance can be calculated by comparing the integral of the deuterium signal to the integral of a known reference signal or by using quantitative NMR (qNMR) methods.
-
Protocol for Utilizing this compound as an Internal Standard in LC-MS/MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of isobutyraldehyde in a sample matrix.
Instrumentation and Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Analytical column suitable for separating isobutyraldehyde.
-
Isobutyraldehyde analytical standard.
-
This compound internal standard solution of known concentration.
-
Sample matrix (e.g., plasma, environmental water).
-
Solvents for mobile phase and sample preparation.
Procedure:
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of isobutyraldehyde into the blank sample matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, QC sample, and unknown sample, add a precise volume of the this compound internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate isobutyraldehyde from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of isobutyraldehyde and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) transitions.
-
Analyte MRM transition: e.g., m/z 73.1 → [fragment ion]
-
Internal Standard MRM transition: e.g., m/z 80.2 → [fragment ion]
-
-
-
Data Analysis:
-
For each sample, determine the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of isobutyraldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
An understanding of the natural abundance of deuterium is fundamental for researchers and scientists working with isotopically labeled compounds. For this compound, this knowledge is particularly crucial in its primary application as an internal standard in quantitative mass spectrometry, where potential isotopic interferences from the unlabeled analyte must be considered for accurate and reliable results. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and application of this compound, empowering professionals in drug development and other scientific fields to utilize this valuable analytical tool effectively.
References
The Deuterium Switch: An In-depth Technical Guide to Deuterated Compounds in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Change with a Profound Impact
In the vast toolkit of medicinal chemistry, the substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium, represents one of the most nuanced yet powerful strategies in modern drug design and chemical research. This seemingly minor alteration, adding a single neutron to a molecule, can dramatically influence a compound's metabolic fate, pharmacokinetic profile, and ultimately its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterated compounds, offering a technical resource for researchers and professionals in the field.
The central premise behind the utility of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[3] This increased stability at metabolically vulnerable positions, or "soft spots," can slow down the rate of a drug's breakdown, leading to a cascade of potentially beneficial pharmacological consequences.[2][4]
Initially explored in the 1960s, the field of deuterated pharmaceuticals has experienced a renaissance, culminating in the FDA approval of the first deuterated drug, deutetrabenazine, in 2017, followed by the pioneering de novo deuterated drug, deucravacitinib, in 2022.[1][4] These successes have solidified the "deuterium switch" as a viable and valuable strategy in drug development.
Core Applications of Deuteration in Chemical Research
The strategic incorporation of deuterium into molecules offers a range of advantages across various stages of chemical and pharmaceutical research.
Enhancing Pharmacokinetic Profiles in Drug Discovery
The primary application of deuteration in drug development is to improve a compound's pharmacokinetic (PK) properties. By retarding metabolic breakdown, deuteration can lead to:
-
Increased Half-Life (t½): A longer half-life allows for less frequent dosing, improving patient compliance.[5]
-
Reduced Clearance (CL): Slower metabolism reduces the rate at which the drug is eliminated from the body.[6]
-
Increased Systemic Exposure (AUC): The total amount of drug in the bloodstream over time is increased, potentially enhancing its therapeutic effect.[7]
-
Lower Peak Plasma Concentrations (Cmax) with Equivalent Exposure: This can reduce the risk of dose-dependent side effects.[7]
-
Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more benign pathways, a phenomenon known as "metabolic switching".[2][4]
The following table summarizes the pharmacokinetic improvements observed in deutetrabenazine compared to its non-deuterated parent drug, tetrabenazine.
| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Mean Elimination Half-Life (t½) of active metabolites | ~4-5 hours | ~9-10 hours | ~2x increase |
| Mean Peak Plasma Concentration (Cmax) of active metabolites | Marginal Increase | Lower Cmax for equivalent exposure | - |
| Mean Overall Exposure (AUC) of active metabolites | - | ~2x increase | ~2x increase |
Data compiled from studies on the pharmacokinetics of deutetrabenazine and tetrabenazine.[7][8][9]
Use as Internal Standards in Analytical Chemistry
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards.[10][11] Since they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, their slightly higher mass allows them to be distinguished from the non-deuterated analyte. This enables precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[12][13][14]
Probing Reaction Mechanisms and Metabolic Pathways
The kinetic isotope effect is a powerful tool for elucidating chemical and enzymatic reaction mechanisms.[15][16] By measuring the rate of a reaction with a deuterated substrate versus a non-deuterated one, researchers can determine if C-H bond cleavage is the rate-limiting step of the reaction.[17][18] Furthermore, deuterated molecules are used as tracers in metabolic studies. By introducing a deuterated substrate into a biological system, scientists can track its metabolic fate using techniques like NMR and mass spectrometry to map out metabolic pathways.[5][19][20][21]
Experimental Protocols and Methodologies
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds can be approached through several methods, with the choice depending on the target molecule and the desired position of deuteration.
a) Using Deuterated Building Blocks: This is a common strategy where commercially available deuterated starting materials (e.g., D₂O, CD₃I, CD₃OD) are incorporated into the target molecule using standard synthetic organic chemistry techniques.[22][23]
b) Hydrogen-Deuterium Exchange (H/D Exchange): This method involves the direct replacement of hydrogen with deuterium on a substrate molecule. It can be catalyzed by acids, bases, or metals and is often performed using D₂O as the deuterium source.[23]
Example Protocol: Synthesis of a Deuterated Amine via Reductive Amination
This protocol describes a general method for introducing deuterium at the α-position to a nitrogen atom.
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding ketone or aldehyde precursor (1.0 mmol) in a suitable deuterated solvent such as methanol-d₄ (CD₃OD, 5 mL).
-
Addition of Amine: Add the desired amine (1.1 mmol) to the solution.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄, 1.5 mmol), portion-wise over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by the slow addition of D₂O (5 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated amine.
-
Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.
Characterization and Analysis of Deuterated Compounds
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In ¹H NMR, the signal corresponding to the deuterated position will be absent or significantly reduced in intensity.[24][25]
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.[23][26] Deuterated solvents are typically not required for ²H NMR; instead, non-deuterated solvents are used.[26]
-
Use of Deuterated Solvents: In ¹H NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would otherwise obscure the analyte signals.[24]
Protocol for NMR Analysis of a Deuterated Compound
-
Sample Preparation: Dissolve 5-10 mg of the deuterated compound in approximately 0.6 mL of a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) in an NMR tube.
-
Instrument Setup (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Instrument Setup (²H NMR):
-
Insert the sample into the spectrometer.
-
If using a non-deuterated solvent, the spectrometer must be run in unlocked mode. Shimming can be performed on a corresponding protonated sample first to get a good starting point.[25]
-
Tune the probe to the deuterium frequency.
-
Acquire the ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[26]
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals to determine the relative abundance of protons and, by inference, the extent of deuteration.
b) Mass Spectrometry (MS):
Mass spectrometry is used to confirm the incorporation of deuterium by observing the increase in the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the number of deuterium atoms incorporated.
Protocol for LC-MS Analysis with a Deuterated Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the deuterated internal standard (IS) at a known concentration.
-
Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte into a blank matrix (e.g., plasma, urine) and adding a fixed concentration of the deuterated IS to each.
-
Prepare the unknown samples by adding the same fixed concentration of the deuterated IS.
-
-
Sample Extraction: Perform a sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the matrix.
-
LC-MS Analysis:
-
Inject the prepared standards and samples onto an appropriate LC column for chromatographic separation.
-
Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Set up two MRM transitions: one for the non-deuterated analyte and one for the deuterated IS.
-
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the IS.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Impact of Deuteration
Signaling Pathway of Deucravacitinib
Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2). Its deuteration improves its pharmacokinetic profile, allowing for sustained inhibition of the TYK2 signaling pathway, which is implicated in autoimmune diseases like psoriasis. The diagram below illustrates the mechanism of action.
Caption: Deucravacitinib allosterically inhibits TYK2, blocking IL-23-mediated signaling.
Metabolic Pathway of Deutetrabenazine
Deutetrabenazine is the deuterated analog of tetrabenazine. Deuteration of the two methoxy groups slows their O-demethylation by the CYP2D6 enzyme, leading to a longer half-life of the active metabolites, α- and β-dihydrotetrabenazine (HTBZ).
Caption: Deuteration slows the CYP2D6-mediated metabolism of active metabolites.
Experimental Workflow for Deuterated Compound Screening
The discovery and development of a deuterated drug candidate follows a structured workflow, from initial design to preclinical testing.
Caption: Workflow for the discovery and development of deuterated drug candidates.
Conclusion and Future Outlook
Deuteration has firmly established itself as a valuable strategy in chemical research and drug development.[4][27] The ability to fine-tune the metabolic properties of a molecule by simply swapping hydrogen for deuterium offers a powerful approach to enhancing pharmacokinetic profiles, reducing toxicity, and improving therapeutic outcomes. As our understanding of drug metabolism and enzymatic processes deepens, the rational design of deuterated compounds will become even more precise. The future of this field will likely see the development of more de novo deuterated drugs, where deuteration is an integral part of the initial design process rather than a post-hoc modification. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of the deuterium switch.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioscientia.de [bioscientia.de]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. nebiolab.com [nebiolab.com]
- 13. texilajournal.com [texilajournal.com]
- 14. scispace.com [scispace.com]
- 15. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epfl.ch [epfl.ch]
- 19. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 22. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 23. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 24. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. tandfonline.com [tandfonline.com]
The Compass of Discovery: A Technical Guide to the Principles of Labeled Compound Experiments
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and pharmaceutical development, the ability to trace, quantify, and understand the journey of molecules is paramount. Labeled compounds, molecules in which one or more atoms have been replaced with an isotope, serve as a molecular compass, guiding researchers through the complexities of biological systems. This in-depth technical guide delineates the fundamental principles of using labeled compounds in experiments, providing a robust framework for designing, executing, and interpreting studies with precision and confidence.
The Foundation: Types of Labeled Compounds
The choice of label is a critical first step in experimental design, dictated by the specific research question, the molecule of interest, and the available detection methods. Labeled compounds are broadly categorized into two main types: those with stable isotopes and those with radioactive isotopes.
1.1. Stable Isotope Labeled Compounds
Stable isotopes are non-radioactive forms of elements that contain an extra neutron.[1] Their use has steadily increased due to advancements in detection technologies and concerns over handling radioactive materials.[1] They are particularly valuable for in vivo studies in humans where radioactivity is a concern.[2]
Commonly used stable isotopes in biological research include:
-
Deuterium (²H): A heavy isotope of hydrogen, often used to enhance the metabolic stability of drugs and as an internal standard in mass spectrometry.[3]
-
Carbon-13 (¹³C): A key tracer for metabolic pathways, its incorporation into molecules can be readily detected by mass spectrometry and NMR spectroscopy.[3][4]
-
Nitrogen-15 (¹⁵N): Essential for studying protein and nucleic acid metabolism.[4]
-
Oxygen-18 (¹⁸O): Used to trace the origin of oxygen atoms in metabolic reactions.[5]
1.2. Radioactive Isotope Labeled Compounds (Radiolabeled Compounds)
Radioactive isotopes, or radionuclides, are unstable and decay over time, emitting radiation that can be detected and quantified.[5] This property makes them exceptionally sensitive tracers, ideal for detecting minute quantities of a compound.[6]
Key radioactive isotopes in biomedical research include:
-
Tritium (³H): A low-energy beta emitter, it is cost-effective and widely used in early-stage drug discovery for receptor binding assays and metabolic studies.[3][6]
-
Carbon-14 (¹⁴C): With a long half-life, ¹⁴C is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing a comprehensive picture of a drug's fate in the body.[3][7]
-
Phosphorus-32 (³²P): A high-energy beta emitter, it is extensively used to label nucleotides and study phosphorylation events in signaling pathways.[5]
-
Sulfur-35 (³⁵S): Used to label sulfur-containing molecules like methionine and cysteine, enabling the study of protein synthesis and modification.[8]
Experimental Design: Charting the Course
A well-designed experiment is the cornerstone of reliable and reproducible results. The following logical workflow outlines the key stages in a typical experiment using labeled compounds.
Caption: A generalized workflow for experiments involving labeled compounds.
Core Experimental Protocols
The versatility of labeled compounds allows their application in a wide array of experimental techniques. Below are detailed methodologies for several key applications.
3.1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based technique for quantitative proteomics.[3][9][10] It involves metabolically labeling the entire proteome of cells by growing them in media containing "heavy" isotopically labeled amino acids.[9][11]
Methodology:
-
Cell Culture: Two populations of cells are cultured. One in "light" medium containing normal amino acids and the other in "heavy" medium where a specific amino acid (e.g., Arginine, Lysine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[3]
-
Label Incorporation: Cells are cultured for at least five cell doublings to ensure complete incorporation of the heavy amino acids into the proteome.[9][10]
-
Experimental Treatment: One cell population (e.g., the "heavy" labeled cells) is subjected to the experimental treatment, while the other serves as the control.
-
Sample Pooling: The "light" and "heavy" cell populations are mixed in a 1:1 ratio.[3]
-
Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested into peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.[9]
-
Quantification: The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[3][9]
Caption: A simplified workflow of a SILAC experiment.
3.2. Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[12][13] They are crucial in drug discovery for screening compounds and characterizing their interaction with a target.[13]
Methodology:
-
Preparation of Receptor Source: This can be a membrane preparation from tissues or cultured cells expressing the receptor of interest.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., ³H-labeled antagonist) at a fixed concentration. For competition assays, increasing concentrations of an unlabeled test compound are also added.[12][13]
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the membranes while allowing the free ligand to pass through.[12]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a liquid scintillation counter.[12]
-
Data Analysis:
-
Saturation Binding: Performed with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[13]
-
Competition Binding: Used to determine the inhibitory constant (Ki) of the unlabeled test compound, which reflects its binding affinity.[12][13]
-
3.3. In Vivo Cell Proliferation Assay using EdU
5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5][14] Its detection via a "click" chemistry reaction with a fluorescent azide is a rapid and sensitive alternative to the traditional BrdU assay.[5][14]
Methodology:
-
EdU Administration: EdU is administered to the animal model, typically via intraperitoneal injection or in the drinking water.[15]
-
Tissue Collection and Processing: At the desired time point, tissues are harvested, fixed (e.g., in formalin), and processed for histology (e.g., paraffin embedding and sectioning).[15]
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized and rehydrated.[15]
-
Permeabilization: The cells are permeabilized to allow the detection reagents to enter.
-
Click Reaction: The tissue sections are incubated with a reaction cocktail containing a fluorescent azide and a copper catalyst. The azide selectively reacts with the alkyne group of the incorporated EdU.[15]
-
Washing and Counterstaining: The sections are washed to remove excess reagents and can be counterstained with a nuclear stain like DAPI or Hoechst to visualize all cell nuclei.[5][15]
-
Imaging and Analysis: The fluorescently labeled proliferating cells are visualized using a fluorescence microscope and can be quantified.
3.4. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies using ¹⁴C-Labeled Compounds
Human radiolabeled ADME studies are critical for understanding the overall disposition of a drug.[15] They provide quantitative data on the excretion pattern and metabolite profiles in circulation and excreta.[15]
Methodology:
-
Dosing: A single dose of the drug, containing a known amount of the ¹⁴C-labeled compound, is administered to healthy volunteers.[16][17] The total radioactive dose is typically in the range of 50-100 µCi.[17]
-
Sample Collection: Urine, feces, and blood samples are collected at various time points after dosing.[16]
-
Mass Balance: The total radioactivity in the collected urine and feces is measured to determine the extent and routes of excretion.[16]
-
Pharmacokinetics of Total Radioactivity: The concentration of total radioactivity in plasma is measured over time to determine the pharmacokinetic profile of all drug-related material.
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed to separate and identify the parent drug and its metabolites. This is often done using a combination of radio-HPLC and mass spectrometry.[15]
-
Quantitative Analysis: The amount of each metabolite is quantified based on its radioactivity.[15]
Data Presentation and Quantitative Analysis
Clear and concise presentation of quantitative data is essential for interpretation and comparison. All quantitative data should be summarized in well-structured tables.
Table 1: Example Data from a SILAC Proteomics Experiment
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P12345 | GENE1 | 2.54 | 0.001 | Upregulated |
| Q67890 | GENE2 | 0.42 | 0.005 | Downregulated |
| A1B2C3 | GENE3 | 1.05 | 0.890 | Unchanged |
H/L Ratio: Ratio of the abundance of the protein in the "heavy" labeled (treated) sample to the "light" labeled (control) sample.
Table 2: Example Data from a Radioligand Binding Assay (Competition)
| Competitor Concentration (nM) | Specific Binding (CPM) | % Inhibition |
| 0 | 15,000 | 0 |
| 1 | 12,500 | 16.7 |
| 10 | 7,500 | 50.0 |
| 100 | 2,000 | 86.7 |
| 1000 | 500 | 96.7 |
From this data, an IC₅₀ value can be calculated, which can then be used to determine the Ki value.
Table 3: Example Data from a ¹⁴C ADME Study (Mass Balance)
| Matrix | % of Administered Radioactive Dose |
| Urine | 65.2 |
| Feces | 28.5 |
| Total Recovery | 93.7 |
Table 4: Example Data from an In Vivo Cell Proliferation Assay (EdU)
| Treatment Group | % EdU Positive Cells (Mean ± SD) |
| Control | 15.3 ± 2.1 |
| Drug A | 5.8 ± 1.5 |
| Drug B | 25.1 ± 3.4 |
Visualization of Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. bioivt.com [bioivt.com]
- 6. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.flowjo.com [docs.flowjo.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 17. sgs.com [sgs.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of Isobutyraldehyde in Biological Matrices using Isobutyraldehyde-D7 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of isobutyraldehyde in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the volatile nature of isobutyraldehyde, a pre-analytical derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance chromatographic retention and ionization efficiency. Isobutyraldehyde-D7 is utilized as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of isobutyraldehyde in complex biological matrices.
Introduction
Isobutyraldehyde is a short-chain branched aldehyde that can be found in various biological and environmental samples. Its quantification is of interest in fields such as toxicology, disease biomarker discovery, and metabolic research. However, the analysis of isobutyraldehyde by LC-MS/MS is challenging due to its high volatility and poor ionization efficiency. To overcome these limitations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used strategy.[1] This reaction converts the aldehyde into a more stable and readily ionizable 2,4-dinitrophenylhydrazone derivative.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices. This compound, a deuterated analog of the analyte, is an ideal internal standard as it co-elutes with the derivatized analyte and compensates for variations in sample extraction, derivatization efficiency, and matrix-induced ion suppression. This application note provides a detailed protocol for the derivatization, LC-MS/MS analysis, and quantification of isobutyraldehyde using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Isobutyraldehyde (≥99% purity)
-
This compound (≥98% isotopic purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid
-
Biological matrix (e.g., plasma, urine)
Equipment
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve isobutyraldehyde and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of isobutyraldehyde by serial dilution of the primary stock solution with acetonitrile:water (1:1, v/v).
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with acetonitrile.
-
-
DNPH Derivatizing Reagent (2 mg/mL):
-
Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated hydrochloric acid. Sonicate for 10 minutes to dissolve completely.
-
Sample Preparation and Derivatization
-
Sample Collection:
-
Collect biological samples (e.g., 100 µL of plasma or urine) and store at -80°C until analysis.
-
-
Protein Precipitation (for plasma samples):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration, e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant (or 100 µL of urine) to a clean tube.
-
Add 100 µL of the DNPH derivatizing reagent.
-
Vortex and incubate at room temperature for 1 hour in the dark.[2]
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 40% B; 1-5 min: 40-90% B; 5-6 min: 90% B; 6-6.1 min: 90-40% B; 6.1-8 min: 40% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following are proposed MRM transitions for the DNPH derivatives. These should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isobutyraldehyde-DNPH | 253.1 | 183.1 | 15 |
| Isobutyraldehyde-DNPH (Qualifier) | 253.1 | 152.1 | 25 |
| This compound-DNPH | 260.1 | 187.1 | 15 |
| This compound-DNPH (Qualifier) | 260.1 | 153.1 | 25 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 51,200 | 1.260 |
| 100 | 127,000 | 50,800 | 2.500 |
| 500 | 635,000 | 51,500 | 12.330 |
| 1000 | 1,280,000 | 51,000 | 25.098 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium | 80 | 3.1 | 98.9 | 4.2 | 99.8 |
| High | 800 | 2.5 | 101.2 | 3.5 | 100.7 |
Visualizations
Caption: Experimental workflow for the quantification of isobutyraldehyde.
Caption: LC-MS/MS analysis pathway.
Conclusion
The described LC-MS/MS method, incorporating a DNPH derivatization step and the use of this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of isobutyraldehyde in biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for various research and development applications.
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomics Using Deuterated Isobutyraldehyde Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. Chemical labeling methods, such as reductive amination, offer a versatile and cost-effective alternative to metabolic labeling approaches like SILAC. This document provides a detailed protocol for the use of Isobutyraldehyde-D7, a deuterated aldehyde, for the relative quantification of proteins.
The underlying principle of this method is the covalent modification of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) through reductive amination. In a typical duplex experiment, one sample is labeled with the "light" non-deuterated Isobutyraldehyde, while the other is labeled with the "heavy" this compound. The samples are then mixed, digested, and analyzed by mass spectrometry. The mass difference introduced by the deuterium atoms allows for the relative quantification of peptides and, consequently, proteins.
Chemical Properties and Mass Shift
The efficiency and accuracy of any chemical labeling strategy in quantitative proteomics rely on a precise understanding of the mass shifts introduced by the labeling reagents.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift per Label (Da) |
| Isobutyraldehyde | C4H8O | 72.11 | 56.0626 |
| This compound | C4HD7O | 79.15 | 63.1065 |
The reductive amination of a primary amine with isobutyraldehyde results in the formation of an isobutyl group attached to the nitrogen. The corresponding reaction with this compound results in a deuterated isobutyl group. The mass difference between the heavy and light labeled peptides will be a multiple of the mass difference between the two isotopic labels, dependent on the number of primary amines in the peptide sequence.
Experimental Protocol
This protocol outlines the key steps for a duplex quantitative proteomics experiment using Isobutyraldehyde and this compound.
Protein Extraction and Digestion
-
Protein Extraction : Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors. Common buffers include RIPA buffer or urea-based buffers.
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Reduction and Alkylation :
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Protein Digestion :
-
Dilute the protein sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup : Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column. Elute the peptides and dry them using a vacuum centrifuge.
Reductive Amination Labeling
-
Reconstitution : Reconstitute the dried peptide samples in a suitable buffer, such as 100 mM triethylammonium bicarbonate (TEAB).
-
Labeling Reaction :
-
To the "light" sample, add Isobutyraldehyde to a final concentration of 2% (v/v).
-
To the "heavy" sample, add this compound to a final concentration of 2% (v/v).
-
Immediately add a freshly prepared solution of sodium cyanoborohydride (NaBH3CN) to both samples to a final concentration of 20 mM.
-
-
Incubation : Incubate the reactions at room temperature for 1 hour.
-
Quenching : Quench the reaction by adding an amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 50 mM.
-
Sample Mixing : Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Final Cleanup : Desalt the mixed labeled peptides using a C18 SPE cartridge or spin column to remove excess reagents. Dry the final sample in a vacuum centrifuge.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis : Reconstitute the final peptide mixture in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water). Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis :
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.
-
Configure the software to search for the specific mass modifications corresponding to isobutyraldehyde (+56.0626 Da) and this compound (+63.1065 Da) on the N-terminus of peptides and the side chain of lysine residues.
-
The software will calculate the intensity ratios of the heavy and light labeled peptide pairs to determine the relative abundance of the corresponding proteins between the two samples.
-
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Chemical reaction for reductive amination of a peptide's primary amine.
Comparison with Other Labeling Strategies
While this compound labeling is a powerful technique, it is important to consider its advantages and disadvantages in the context of other common quantitative proteomics methods.
| Feature | This compound Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags) |
| Principle | Chemical labeling of primary amines | Metabolic incorporation of heavy amino acids | Isobaric chemical labeling of primary amines |
| Multiplexing | Duplex (or potentially triplex with other isotopic forms) | Duplex or Triplex | Up to 18-plex |
| Sample Type | Applicable to any protein sample | Limited to cell cultures that can incorporate labeled amino acids | Applicable to any protein sample |
| Cost | Relatively low | High (requires special media and amino acids) | High (reagents are expensive) |
| Workflow | Labeling occurs after protein digestion | Labeling occurs during cell growth | Labeling occurs after protein digestion |
| Quantification | MS1 level | MS1 level | MS2 or MS3 level |
Conclusion
The use of this compound for the quantitative analysis of proteomes by reductive amination offers a robust and cost-effective method for researchers. This approach is applicable to a wide variety of sample types and provides accurate relative quantification. By following the detailed protocol and understanding the underlying chemistry, scientists and drug development professionals can effectively employ this technique to gain valuable insights into the dynamic nature of the proteome.
Application of Isobutyraldehyde-D7 in Kinetic Isotope Effect Studies
Application Note and Protocol
Introduction
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which a specific atom is involved in the rate-determining step of a chemical reaction.[1][2][3] This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.[1][3] The magnitude of the KIE can provide valuable insights into the transition state geometry and the nature of bond-breaking and bond-forming events.[2] Deuterium (²H or D), being twice as heavy as protium (¹H), often exhibits a significant primary KIE when a C-H bond is cleaved in the rate-determining step, with kH/kD values typically ranging from 6 to 10.[1]
Isobutyraldehyde-D7, a deuterated analog of isobutyraldehyde, serves as an excellent probe for studying reactions involving the cleavage of the aldehydic C-H bond. This application note provides a detailed protocol for utilizing this compound in a competitive kinetic isotope effect study to investigate the mechanism of an oxidation reaction.
Principle of the Experiment
This protocol describes a competitive KIE experiment where a mixture of Isobutyraldehyde (the light isotopologue) and this compound (the heavy isotopologue) is subjected to an oxidation reaction. The relative rates of reaction for the two isotopologues are determined by analyzing the isotopic composition of the remaining starting material or the product at a low conversion. A significant enrichment of the deuterated starting material or a depletion of the deuterated product indicates a primary kinetic isotope effect, suggesting that the aldehydic C-H(D) bond is broken in the rate-determining step of the reaction.
Experimental Protocols
Materials and Reagents
-
Isobutyraldehyde
-
This compound
-
Oxidizing agent (e.g., potassium permanganate, pyridinium chlorochromate)
-
Appropriate solvent (e.g., dichloromethane, acetone)
-
Internal standard for GC-MS analysis (e.g., undecane)
-
Quenching agent (e.g., sodium bisulfite solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and equipment
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow Diagram
Caption: Experimental workflow for a competitive KIE study.
Step-by-Step Protocol
-
Preparation of the Aldehyde Mixture:
-
Accurately weigh equimolar amounts of Isobutyraldehyde and this compound.
-
Dissolve the aldehydes in the chosen solvent to a final concentration of approximately 0.1 M.
-
Add a suitable internal standard (e.g., undecane) to the mixture at a known concentration.
-
-
Oxidation Reaction:
-
Place the aldehyde mixture in a reaction vessel equipped with a magnetic stirrer and maintain a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a limiting amount of the oxidizing agent (e.g., a solution of potassium permanganate). The amount of oxidant should be calculated to achieve less than 10% conversion of the aldehydes.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC or GC-MS) to ensure the conversion remains low.
-
-
Reaction Quenching and Workup:
-
After a predetermined time, quench the reaction by adding an excess of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bisulfite).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
-
GC-MS Analysis:
-
Analyze the resulting solution using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
The GC method should be optimized to achieve baseline separation of isobutyraldehyde and the internal standard.
-
The mass spectrometer should be operated in a mode that allows for the accurate determination of the molecular ions of both Isobutyraldehyde (m/z 72) and this compound (m/z 79).
-
-
Data Analysis and KIE Calculation:
-
Determine the initial ratio of Isobutyraldehyde to this compound ([H]₀/[D]₀) from the GC-MS analysis of the starting material mixture.
-
Determine the final ratio of unreacted Isobutyraldehyde to this compound ([H]f/[D]f) from the GC-MS analysis of the quenched reaction mixture.
-
Calculate the fraction of reaction (f) for the non-deuterated aldehyde.
-
The kinetic isotope effect (kH/kD) can be calculated using the following equation for competitive experiments at low conversion: kH/kD = ln(1-fH) / ln(1-fD) Where fH and fD are the fractions of reaction for the light and heavy isotopologues, respectively. At very low conversions (<10%), this can be approximated by: kH/kD ≈ ([D]f / [H]f) / ([D]₀ / [H]₀)
-
Data Presentation
The following table summarizes hypothetical data from a competitive oxidation of Isobutyraldehyde and this compound.
| Experiment | Initial Ratio ([H]₀/[D]₀) | Final Ratio ([H]f/[D]f) | Conversion (f) | Calculated kH/kD |
| 1 | 1.02 | 0.15 | 8.5% | 6.80 |
| 2 | 1.01 | 0.14 | 9.2% | 7.21 |
| 3 | 1.03 | 0.16 | 8.0% | 6.44 |
| Average | 1.02 | 0.15 | 8.6% | 6.82 |
Mechanistic Interpretation
A significant primary kinetic isotope effect (kH/kD > 2) strongly indicates that the C-H bond of the aldehyde is cleaved in the rate-determining step of the oxidation reaction. The magnitude of the KIE can provide further details about the transition state. For instance, a large KIE (around 6-8) is consistent with a transition state where the hydrogen is being transferred symmetrically.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for isobutyraldehyde oxidation.
Conclusion
The use of this compound in kinetic isotope effect studies provides a robust method for probing the mechanisms of aldehyde reactions. The detailed protocol and data analysis framework presented here can be adapted for various research applications in organic chemistry, enzymology, and drug metabolism studies to gain a deeper understanding of reaction pathways and transition state structures. The observation of a significant KIE is a key piece of evidence in mechanistic elucidation.
References
Application Notes and Protocols for Tracing Aldehyde Metabolic Pathways Using Isobutyraldehyde-D7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isobutyraldehyde-D7, a stable isotope-labeled analog of isobutyraldehyde, for tracing the metabolic pathways of aldehydes. This powerful tool, in conjunction with mass spectrometry, enables detailed investigation into the fate of isobutyraldehyde and related compounds in various biological systems. This information is critical for understanding cellular metabolism, identifying potential drug targets, and assessing the metabolic impact of xenobiotics.
Introduction to this compound in Metabolic Tracing
Isobutyraldehyde is a key intermediate in the catabolism of the branched-chain amino acid valine and a precursor in the biosynthesis of isobutanol.[1] Its metabolic pathways are of significant interest in fields ranging from biofuel production to the study of metabolic diseases. This compound, in which seven hydrogen atoms are replaced by deuterium, serves as a stable isotope tracer. When introduced into a biological system, the deuterium-labeled molecules can be distinguished from their unlabeled counterparts by mass spectrometry, allowing for the precise tracking of their metabolic conversion.
The primary applications of this compound include:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions through pathways involving isobutyraldehyde.
-
Pathway Elucidation: Identifying known and novel metabolic routes of aldehyde metabolism.
-
Drug Metabolism Studies: Investigating the influence of drug candidates on aldehyde metabolism and the kinetic isotope effect of deuterated compounds.[2]
-
Disease Biomarker Discovery: Identifying metabolic dysregulations associated with diseases where aldehyde metabolism is implicated.
Metabolic Pathways of Isobutyraldehyde
Isobutyraldehyde is primarily derived from the decarboxylation of α-ketoisovalerate, an intermediate in valine degradation.[1] It can then be metabolized through two main routes:
-
Reduction to Isobutanol: Catalyzed by alcohol dehydrogenases (ADHs), this is a key step in isobutanol production pathways engineered in microorganisms.[1]
-
Oxidation to Isobutyric Acid: Mediated by aldehyde dehydrogenases (ALDHs), this reaction is a common detoxification pathway for aldehydes.[3][4]
Below are diagrams illustrating the central metabolic pathways involving isobutyraldehyde.
Quantitative Data Presentation
While specific quantitative data for this compound tracing is not extensively available in public literature, data from analogous studies using 13C-labeled substrates can provide a framework for expected outcomes. The following tables are adapted from a study on isobutyraldehyde production in Synechococcus elongatus using 13C-labeled glucose and provide an example of how metabolic flux data can be presented.[1] In a similar experiment with this compound, one would measure the incorporation of deuterium into downstream metabolites.
Table 1: Relative Abundance of Deuterium-Labeled Metabolites
| Metabolite | Isotopologue | Relative Abundance (%) |
| Isobutanol | D7 | 85 ± 5 |
| Isobutyric Acid | D7 | 10 ± 3 |
| Valine | D7 | < 1 |
| Unlabeled Isobutyraldehyde | D0 | 5 ± 2 |
This table illustrates hypothetical data showing the percentage of key metabolites that have incorporated the deuterium label from this compound after a specific incubation period.
Table 2: Metabolic Fluxes in Engineered E. coli
| Reaction | Flux (relative to Glucose uptake) |
| Valine degradation to Isobutyraldehyde | 0.65 |
| Isobutyraldehyde to Isobutanol | 0.55 |
| Isobutyraldehyde to Isobutyric Acid | 0.10 |
| TCA Cycle | 1.20 |
This table, inspired by metabolic flux analysis studies, shows the calculated rates of key metabolic reactions relative to the rate of a primary carbon source uptake. A similar analysis could be performed using this compound to quantify fluxes in aldehyde metabolism.
Experimental Protocols
The following are generalized protocols for a typical metabolic tracing experiment using this compound in a cell culture system, followed by LC-MS/MS analysis.
Experimental Workflow
The overall workflow for a stable isotope tracing experiment is depicted below.
Protocol: this compound Labeling in Adherent Cell Culture
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stock solution in a compatible solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium and spike it with this compound to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.
-
Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and precipitate proteins.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
Protocol: LC-MS/MS Analysis of Aldehydes (with optional derivatization)
Note: Direct analysis of underivatized aldehydes can be challenging due to their volatility and poor ionization. Derivatization is often recommended to improve sensitivity and chromatographic performance.[5]
Materials:
-
Dried metabolite extracts
-
Derivatization agent (e.g., 2,4-Dinitrophenylhydrazine (DNPH) or a commercially available kit)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
A high-resolution mass spectrometer coupled to a liquid chromatography system.
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically the initial mobile phase of your LC method.
-
Derivatization (Optional but Recommended):
-
Follow the manufacturer's protocol for the chosen derivatization agent. This typically involves mixing the reconstituted extract with the reagent and incubating under specific conditions (e.g., temperature, pH).
-
The derivatization reaction creates a more stable and readily ionizable product.
-
-
LC Separation:
-
Inject the derivatized or underivatized sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Develop a gradient elution method to separate the metabolites of interest.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in a positive or negative ionization mode, depending on the analytes and derivatization agent used.
-
Use a high-resolution instrument to accurately determine the mass-to-charge ratio (m/z) of the parent and fragment ions.
-
For targeted analysis, set up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition from the precursor ion of the deuterated metabolite to its characteristic product ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and quantify the peaks corresponding to the deuterated and non-deuterated metabolites.
-
Calculate the isotopic enrichment and use this data for metabolic flux analysis.
-
Conclusion
This compound is a valuable tool for researchers investigating aldehyde metabolism. The protocols and information provided here offer a foundation for designing and executing robust stable isotope tracing experiments. By carefully planning experiments and utilizing sensitive analytical techniques like LC-MS/MS, scientists can gain deep insights into the metabolic fate of isobutyraldehyde and its role in health and disease. It is important to note that the provided protocols are generalized and should be optimized for specific cell types, experimental conditions, and available instrumentation.
References
- 1. Isotopically nonstationary 13C flux analysis of cyanobacterial isobutyraldehyde production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS [ouci.dntb.gov.ua]
- 4. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectral Simplification Using Isobutyraldehyde-D7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical research for molecular structure elucidation. However, complex molecules often yield intricate ¹H NMR spectra with significant signal overlap, complicating interpretation. This application note details the use of Isobutyraldehyde-D7, a deuterated analog of isobutyraldehyde, as a strategic tool to simplify ¹H NMR spectra. By replacing protons with deuterium, this compound effectively "erases" its own signals from the ¹H NMR spectrum and simplifies the splitting patterns of adjacent protons. This approach is particularly valuable in reaction monitoring, metabolite identification, and structural analysis of molecules synthesized using an isobutyraldehyde moiety.
Introduction to NMR Spectral Simplification with Deuterated Analytes
In ¹H NMR spectroscopy, the substitution of hydrogen (¹H) with its isotope deuterium (²H or D) renders the atom "invisible" in the spectrum. This is because deuterium resonates at a significantly different frequency from protons. The strategic incorporation of deuterium into a molecule can lead to profound spectral simplification through two primary mechanisms:
-
Signal Disappearance: The signals corresponding to the deuterated positions vanish from the ¹H NMR spectrum.
-
Multiplicity Reduction: The coupling between a proton and a neighboring deuterium is negligible in standard ¹H NMR. Consequently, the replacement of a proton with a deuterium on an adjacent carbon atom simplifies the splitting pattern of the remaining proton. For instance, a doublet of doublets might collapse into a simple doublet.
While deuterated solvents are routinely used to avoid large solvent signals, the use of deuterated reactants, such as this compound, extends this simplification principle to the analyte itself. This allows for the unambiguous assignment of signals and the extraction of precise structural information that might otherwise be obscured in a complex spectrum.
Application: Aldol Condensation with this compound
To illustrate the utility of this compound, we consider a model aldol condensation reaction with acetone. The reaction with standard isobutyraldehyde yields 4-hydroxy-2,2,4-trimethyl-2-pentanone (Structure A), while the reaction with this compound yields its deuterated analog (Structure B).
Structure A (Non-deuterated):
Structure B (Deuterated with this compound):
The ¹H NMR spectrum of Structure A would be significantly more complex than that of Structure B. The protons on the isobutyraldehyde-derived portion of the molecule in Structure A would produce signals that are absent in the spectrum of Structure B, and the multiplicity of the methylene (-CH2-) protons would be simplified.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR data for the key protons in a hypothetical product formed from an aldol reaction, highlighting the simplification achieved with this compound.
| Proton Assignment | Hypothetical Product (from Isobutyraldehyde) | Hypothetical Product (from this compound) | Rationale for Simplification |
| -C(CH₃)₂ | Doublet | Singlet | Coupling to the adjacent -CH is removed due to deuteration. |
| -CH- | Multiplet | Absent | Proton is replaced with deuterium. |
| -CHO | Doublet | Absent | Aldehyde proton is replaced with deuterium. |
| Adjacent Protons | Complex multiplets | Simplified multiplets | Removal of coupling to the deuterated isobutyraldehyde moiety. |
Experimental Protocols
General Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for a Monitored Reaction Using this compound
This protocol describes a general procedure for monitoring a reaction where this compound is a reactant.
-
Reaction Setup: In a suitable reaction vessel, combine the other reactants and solvent.
-
Initiation: Add this compound to the reaction mixture to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot by diluting it in cold deuterated solvent.
-
NMR Sample Preparation: Prepare the NMR sample from the quenched aliquot following the general protocol in section 3.1.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point.
Standard ¹H NMR Acquisition Parameters
The following are typical parameters for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized for specific samples.
| Parameter | Value | Description |
| Pulse Program | zg30 | Standard 30-degree pulse |
| Number of Scans (NS) | 16 | For good signal-to-noise |
| Acquisition Time (AQ) | 3-4 s | Time for which the FID is recorded |
| Relaxation Delay (D1) | 2-5 s | Delay between scans to allow for full relaxation |
| Spectral Width (SW) | 16 ppm | Typical range for organic molecules |
| Temperature | 298 K | Room temperature |
Visualization of Workflows and Concepts
The following diagrams illustrate the logical workflow for using this compound in NMR spectral simplification and the conceptual basis of this technique.
Preparing Isobutyraldehyde-D7 Stock Solutions: A Step-by-Step Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the preparation of Isobutyraldehyde-D7 stock solutions, which are critical for use as internal standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical results.[1][2][3]
Introduction
Isobutyraldehyde is a volatile organic compound relevant in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker of oxidative stress.[1][4] Quantitative analysis of isobutyraldehyde in complex matrices necessitates the use of an internal standard to achieve reliable results. This compound, a deuterated analog of isobutyraldehyde, is an ideal internal standard as it is chemically identical to the analyte but can be distinguished by its higher mass in mass spectrometry.[2] This application note details the necessary materials, safety precautions, and a step-by-step protocol for the preparation of this compound stock and working solutions.
Materials and Reagents
-
This compound (neat)
-
High-purity solvent (e.g., Acetonitrile or Methanol, HPLC or GC grade)
-
Calibrated analytical balance (4 or 5-digit)
-
Calibrated micropipettes and tips
-
Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 25 mL)
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Syringe and syringe filter (optional, for removing particulates)
Safety Precautions
Isobutyraldehyde is a highly flammable liquid and can cause serious eye irritation. It is also harmful if swallowed. All handling of this compound and its solutions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Keep away from heat, sparks, open flames, and other ignition sources.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound and a typical stock solution preparation.
| Parameter | Value |
| This compound | |
| Molecular Formula | C₄HD₇O |
| Molecular Weight | 79.15 g/mol |
| Density | ~0.80 g/mL (at 20°C) |
| Purity (Isotopic & Chemical) | >98% (typical) |
| Stock Solution | |
| Typical Concentration | 1.0 mg/mL |
| Solvent | Acetonitrile or Methanol |
| Storage Temperature | 2-8°C |
| Working Solutions | |
| Typical Concentration Range | 0.1 - 10 µg/mL |
| Diluent | Acetonitrile or Methanol |
Experimental Protocols
Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1.0 mg/mL primary stock solution of this compound. This stock solution can then be used to prepare more dilute working solutions.
Procedure:
-
Equilibration: Allow the sealed vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a fume hood, carefully weigh approximately 10 mg of neat this compound into a clean, tared amber glass vial. Record the exact weight to four decimal places.
-
Dissolution: Using a calibrated micropipette, add a small amount of the chosen solvent (e.g., acetonitrile or methanol) to the vial to dissolve the this compound.
-
Transfer: Quantitatively transfer the dissolved this compound to a 10 mL Class A volumetric flask. Rinse the vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure all the compound is transferred.
-
Dilution to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is thoroughly mixed.
-
Calculation of Exact Concentration: Calculate the exact concentration of the stock solution using the following formula:
Concentration (mg/mL) = (Weight of this compound (mg)) / (Volume of Volumetric Flask (mL))
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined screw cap. Store the solution in a refrigerator at 2-8°C.
Preparation of Working Solutions (Serial Dilution)
Working solutions of lower concentrations are prepared by serially diluting the primary stock solution.
Procedure:
-
Labeling: Label a series of clean volumetric flasks or vials for each desired concentration.
-
First Dilution (e.g., to 10 µg/mL):
-
Transfer 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Cap and invert to mix thoroughly. This results in a 10 µg/mL working solution.
-
-
Subsequent Dilutions: Repeat the dilution process to obtain the desired range of working standard concentrations. For example, to prepare a 1 µg/mL solution, transfer 1 mL of the 10 µg/mL solution to a 10 mL volumetric flask and dilute to the mark.
-
Storage: Store the working solutions in the same manner as the primary stock solution. It is recommended to prepare fresh working solutions from the stock solution as needed to ensure accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Conclusion
The protocol outlined in this document provides a reliable method for the preparation of this compound stock and working solutions. Adherence to these steps, along with proper safety precautions and the use of calibrated equipment, will ensure the preparation of accurate and precise internal standards for quantitative analysis. The use of a high-purity, stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development and validation.[1][3]
References
- 1. Simultaneous determination of multiple aldehydes in biological tissues and fluids using gas chromatography/stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantification of Isobutyraldehyde in Environmental Water Samples using Isobutyraldehyde-D7 Internal Standard by Headspace GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isobutyraldehyde is a volatile organic compound (VOC) that can be found in the environment due to both natural and anthropogenic sources. It is used in the chemical industry as an intermediate in the production of various products, including plastics, resins, and solvents. Its presence in water bodies can be an indicator of industrial pollution. Accurate and sensitive quantification of isobutyraldehyde in environmental samples is crucial for monitoring water quality and assessing potential environmental impacts.
This application note describes a robust and sensitive method for the quantitative analysis of isobutyraldehyde in water samples. The method utilizes a headspace gas chromatography-mass spectrometry (HS-GC-MS) approach with an isotope dilution technique, employing Isobutyraldehyde-D7 as an internal standard. The use of a deuterated internal standard that co-elutes with the native analyte provides superior accuracy and precision by compensating for variations in sample matrix effects, extraction efficiency, and instrument response.
The protocol involves a derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the volatile and polar isobutyraldehyde into a more stable and less polar oxime derivative. This enhances chromatographic performance and detection sensitivity.
Principle
Water samples are spiked with a known amount of this compound internal standard. Both the native isobutyraldehyde and the deuterated internal standard are then derivatized in-situ with PFBHA in a sealed headspace vial. The resulting oxime derivatives are partitioned into the headspace of the vial upon heating. A portion of the headspace is then injected into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS) operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard.
Materials and Reagents
-
Analytes and Standards:
-
Isobutyraldehyde (≥99% purity)
-
This compound (≥98% atom % D)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98%)
-
-
Solvents and Other Reagents:
-
Methanol (HPLC or GC grade)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove organic contaminants)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
-
Equipment:
-
Headspace autosampler and GC-MS system
-
20 mL headspace vials with PTFE-lined septa and aluminum crimp caps
-
Vortex mixer
-
Analytical balance
-
Pipettes and syringes
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of isobutyraldehyde and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol. Store at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of isobutyraldehyde by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with methanol.
-
-
PFBHA Derivatizing Reagent (2 mg/mL):
-
Dissolve 20 mg of PFBHA in 10 mL of reagent-grade water. This solution should be prepared fresh daily.
-
Sample Preparation and Derivatization
-
Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to increase the partitioning of the analytes into the headspace.
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard working solution, resulting in a final concentration of 10 µg/L.
-
Add 1 mL of the 2 mg/mL PFBHA derivatizing reagent to the vial.
-
Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.
-
Vortex the vial for 30 seconds.
-
Incubate the vial in a heating block or the headspace autosampler's oven at 60°C for 60 minutes to ensure complete derivatization.
Calibration Curve Preparation
-
To a series of 20 mL headspace vials, add 10 mL of reagent-grade water and 3 g of sodium chloride.
-
Spike each vial with 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Spike the vials with appropriate volumes of the isobutyraldehyde working standard solutions to create a calibration curve with concentrations ranging from 1 µg/L to 100 µg/L.
-
Follow steps 4-7 of the "Sample Preparation and Derivatization" protocol for each calibration standard.
HS-GC-MS Analysis
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 60°C
-
Vial Equilibration Time: 15 min
-
Loop Temperature: 70°C
-
Transfer Line Temperature: 80°C
-
Injection Volume: 1 mL
-
Pressurization Gas: Helium
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
Table 1: GC-MS SIM Parameters for the Analysis of PFBHA-Derivatized Isobutyraldehyde and this compound
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Isobutyraldehyde | PFBHA-oxime | ~10.5 | 181 | 267 |
| This compound | PFBHA-oxime | ~10.5 | 181 | 274 |
Table 2: Method Performance and Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 100 µg/L |
| Method Detection Limit (MDL) | 0.5 µg/L |
| Method Quantification Limit (MQL) | 1.5 µg/L |
| Precision (%RSD, n=6 at 10 µg/L) | < 10% |
| Accuracy (Recovery %, n=6 at 10 µg/L) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the analysis of isobutyraldehyde.
Caption: Logical relationship of the isotope dilution method.
Conclusion
The described headspace GC-MS method using this compound as an internal standard provides a highly sensitive, selective, and accurate means for the quantification of isobutyraldehyde in environmental water samples. The use of an isotopically labeled internal standard effectively mitigates matrix effects and improves the reliability of the results. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine environmental monitoring and research applications.
Application Note: Isobutyraldehyde-D7 for Enhanced Pharmaceutical Metabolite Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical research and development, the comprehensive identification and characterization of drug metabolites are critical for assessing the safety and efficacy of new chemical entities. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these studies. However, certain classes of metabolites, particularly those containing primary and secondary amine functional groups, can exhibit poor chromatographic retention and low ionization efficiency, making their detection and quantification challenging.
Chemical derivatization is a powerful strategy to overcome these limitations. Isobutyraldehyde-D7, a deuterated analog of isobutyraldehyde, serves as an effective derivatizing agent for amine-containing metabolites. The reaction between isobutyraldehyde and an amine forms a stable imine (Schiff base), which can be further reduced to a stable secondary or tertiary amine. This derivatization enhances the hydrophobicity of the metabolites, leading to improved reversed-phase chromatographic retention. More importantly, the introduction of the deuterated label (D7) creates a unique isotopic signature that facilitates the confident identification of metabolites from the complex biological matrix.
This application note provides a detailed protocol for the use of this compound in the derivatization of amine-containing pharmaceutical metabolites for LC-MS-based analysis.
Principle of the Method
The core of this method is the reductive amination reaction. Primary and secondary amine-containing metabolites react with this compound to form a Schiff base. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable, deuterated amine derivative.
The key advantages of using this compound include:
-
Enhanced Chromatographic Separation: The resulting derivatives are more hydrophobic, leading to better retention and separation on reversed-phase LC columns.
-
Improved Ionization Efficiency: The derivatization can improve the proton affinity of the analyte, leading to enhanced signal intensity in positive ion electrospray ionization mass spectrometry.
-
Confident Metabolite Identification: The presence of the seven deuterium atoms creates a characteristic isotopic pattern (+7 Da mass shift compared to the unlabeled derivative) that allows for the easy differentiation of derivatized metabolites from endogenous matrix components. This is particularly useful in "metabolite hunting" experiments.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 122684-65-5)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Biological matrix (e.g., plasma, urine, liver microsomes)
-
Internal Standard (a stable isotope-labeled analog of the parent drug or a structurally similar compound)
Sample Preparation
-
Protein Precipitation: To 100 µL of biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract in 50 µL of methanol.
-
Derivatization Reagent Preparation: Prepare a fresh solution of 10 mg/mL this compound in methanol.
-
Reducing Agent Preparation: Prepare a fresh solution of 10 mg/mL sodium cyanoborohydride in methanol.
-
Reaction: To the reconstituted sample, add 10 µL of the this compound solution and 10 µL of the sodium cyanoborohydride solution.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes.
-
Quenching: Quench the reaction by adding 5 µL of 1% formic acid in water.
-
Final Preparation: Vortex the sample and transfer it to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2).
Data Presentation
The following table summarizes the expected quantitative improvements when using this compound derivatization for a hypothetical amine-containing drug metabolite.
| Parameter | Without Derivatization | With this compound Derivatization |
| Retention Time (min) | 1.2 | 5.8 |
| Peak Area (arbitrary units) | 5,000 | 50,000 |
| Signal-to-Noise Ratio | 15 | 150 |
| Mass Shift (Da) | N/A | +63.1 (from the original metabolite) |
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization of amine-containing metabolites with this compound.
Logical Relationship of Derivatization Benefits
Caption: Benefits of this compound derivatization for metabolite analysis.
Conclusion
The use of this compound as a derivatizing agent offers a robust and sensitive method for the analysis of amine-containing pharmaceutical metabolites. The protocol described herein provides a straightforward approach to enhance the detection and confident identification of these challenging analytes. The introduction of a stable isotope label through derivatization is a powerful tool in modern metabolomics and drug development, enabling researchers to gain a more complete picture of a drug's metabolic fate.
Application Note: Quantitative Analysis of Isobutyraldehyde in Pharmaceutical Formulations using GC-MS with Isobutyraldehyde-D7 Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of isobutyraldehyde in pharmaceutical formulations using gas chromatography-mass spectrometry (GC-MS). The method utilizes a stable isotope-labeled internal standard, Isobutyraldehyde-D7, to ensure high accuracy and precision. Sample preparation involves headspace extraction coupled with derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances the volatility and chromatographic performance of the analyte. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine quality control and stability testing of pharmaceutical products.
Introduction
Isobutyraldehyde is a volatile organic compound that can be present as a residual solvent or a degradation product in pharmaceutical formulations. Due to its potential toxicity, its levels must be carefully monitored to ensure product safety and compliance with regulatory standards. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2][3] Derivatization with PFBHA is a widely used technique for aldehydes, as it forms stable oxime derivatives with excellent chromatographic properties and sensitive detection by MS.[4][5][6]
Experimental
Materials and Reagents
-
Isobutyraldehyde (≥99% purity)
-
This compound (98 atom % D)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥99% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Headspace Autosampler: Agilent 7697A or equivalent
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Standard and Sample Preparation
Stock Solutions:
-
Isobutyraldehyde Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isobutyraldehyde into a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.
Calibration Standards:
Prepare a series of calibration standards by spiking appropriate amounts of the Isobutyraldehyde Stock Solution into blank matrix (e.g., a placebo formulation). A fixed amount of the this compound IS Stock Solution is added to each calibration standard.
Sample Preparation:
Accurately weigh a portion of the pharmaceutical formulation into a headspace vial. Add a known volume of deionized water and a fixed amount of the this compound IS. Add the PFBHA derivatizing reagent. Seal the vial and vortex to mix.
GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp Rate 1 | 10 °C/min to 180 °C |
| Ramp Rate 2 | 25 °C/min to 280 °C, hold for 5 min |
| Column | |
| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| MS Transfer Line | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Isobutyraldehyde-PFBHA | 253 | 181 | 224 |
| This compound-PFBHA | 260 | 181 | 231 |
Note: The primary fragment at m/z 181 corresponds to the pentafluorobenzyl cation and is common to both the analyte and the internal standard.[5][6][7]
Results and Discussion
Method Validation
The developed method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity:
The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,123 | 0.010 |
| 0.5 | 76,543 | 1,510,456 | 0.051 |
| 1.0 | 153,210 | 1,505,678 | 0.102 |
| 5.0 | 768,901 | 1,512,345 | 0.508 |
| 10.0 | 1,543,210 | 1,508,765 | 1.023 |
| 20.0 | 3,098,765 | 1,511,987 | 2.050 |
The method demonstrated excellent linearity over the concentration range of 0.1 to 20.0 µg/mL, with a correlation coefficient (R²) of >0.999.
Accuracy and Precision:
Accuracy was determined by spike-recovery experiments at three different concentration levels. Precision was evaluated by analyzing replicate samples at the same concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| 0.5 | 98.5 | 3.2 | 4.5 |
| 5.0 | 101.2 | 2.1 | 3.3 |
| 15.0 | 99.3 | 1.8 | 2.9 |
The results show good accuracy and precision, with recoveries between 98.5% and 101.2% and relative standard deviations (RSD) below 5%.
Sensitivity:
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatograms. The LOD was established at a S/N of 3, and the LOQ at a S/N of 10.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Conclusion
The developed headspace GC-MS method with PFBHA derivatization and this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of isobutyraldehyde in pharmaceutical formulations. The method is suitable for routine quality control and stability studies in the pharmaceutical industry.
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare Stock Solutions:
-
Accurately weigh approximately 100 mg of isobutyraldehyde into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol to obtain a 1000 µg/mL stock solution.
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol to obtain a 100 µg/mL internal standard (IS) stock solution.
-
-
Prepare Working Solutions:
-
Prepare a series of isobutyraldehyde working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare a PFBHA derivatizing solution at a concentration of 10 mg/mL in deionized water.
-
-
Prepare Calibration Standards:
-
Into a series of 20 mL headspace vials, add a known amount of blank matrix (e.g., 1 g of placebo powder).
-
Spike each vial with a fixed volume (e.g., 100 µL) of the 100 µg/mL this compound IS stock solution.
-
Add increasing volumes of the isobutyraldehyde working solutions to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL final concentration in the vial).
-
Add 1 mL of the PFBHA solution to each vial.
-
Add 5 mL of deionized water and approximately 1 g of sodium chloride to each vial.
-
Immediately seal the vials with magnetic crimp caps.
-
Vortex each vial for 30 seconds.
-
Protocol 2: Sample Analysis by Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh a specified amount of the pharmaceutical sample (e.g., 1 g) into a 20 mL headspace vial.
-
Add 100 µL of the 100 µg/mL this compound IS stock solution.
-
Add 1 mL of the 10 mg/mL PFBHA solution.
-
Add 5 mL of deionized water and approximately 1 g of sodium chloride.
-
Immediately seal the vial and vortex for 30 seconds.
-
-
Headspace Incubation and Injection:
-
Place the prepared vials in the headspace autosampler tray.
-
Incubate the vials at 60 °C for 30 minutes with agitation.
-
Inject 1 mL of the headspace into the GC-MS system.
-
-
Data Acquisition and Processing:
-
Acquire data using the specified GC-MS parameters in SIM mode.
-
Integrate the peak areas for the quantifier ions of the PFBHA derivatives of isobutyraldehyde and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of isobutyraldehyde in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of Isobutyraldehyde.
Caption: Logical relationships in the GC-MS method development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to address retention time shifts with Isobutyraldehyde-D7?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts when using Isobutyraldehyde-D7 as an internal standard in chromatographic analyses.
Troubleshooting Guide: Addressing Retention Time Shifts
Unstable retention times can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to diagnosing and resolving retention time shifts observed for this compound and the target analyte.
Question: My retention times for this compound and my analyte are shifting. What should I do?
Answer:
A sudden or gradual shift in retention time can be attributed to several factors. Follow this step-by-step troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting retention time shifts.
Frequently Asked Questions (FAQs)
Q1: Is it normal for this compound to have a different retention time than unlabeled Isobutyraldehyde?
A1: Yes, it is a well-documented phenomenon that deuterated internal standards can have slightly different retention times compared to their non-deuterated counterparts.[1] This is known as the chromatographic H/D isotope effect. Typically, deuterated compounds elute slightly earlier than their protium analogs in gas chromatography.[2] The difference is due to the subtle variations in intermolecular interactions with the stationary phase caused by the difference in mass and bond energy between carbon-hydrogen and carbon-deuterium bonds.[1]
Q2: How much of a retention time difference can I expect between this compound and Isobutyraldehyde?
A2: The magnitude of the retention time shift is typically small but measurable. The chromatographic H/D isotope effect (hdIEC), calculated as the retention time of the protiated compound divided by the retention time of the deuterated compound, often falls within a range of 1.0009 to 1.0400.[2] The exact shift will depend on your specific chromatographic conditions, such as the column chemistry, temperature program, and carrier gas flow rate.
Q3: My retention times are drifting over a sequence of injections. What is the likely cause?
A3: A gradual drift in retention times can be caused by several factors:
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Column Bleed or Degradation: The stationary phase of the column can degrade over time, especially at high temperatures, leading to changes in retention characteristics.
-
Temperature or Flow Rate Instability: Even minor fluctuations in the GC oven temperature or carrier gas flow rate can cause retention times to drift.[3]
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Contamination Buildup: Accumulation of non-volatile residues from the sample matrix in the injector or at the head of the column can alter the chromatographic system and affect retention.
Q4: I've observed a sudden, significant shift in retention times. What should I check first?
A4: Sudden and significant retention time shifts are often indicative of a more abrupt change in the system. The most common causes include:
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Leaks: A leak in the injector, column fittings, or septum is a primary suspect.[4]
-
Incorrect Flow Rate: An incorrect pressure setting or a blockage in the gas lines can lead to a change in the carrier gas flow rate.[5]
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Column Installation: If the shift occurred after changing the column, ensure it is installed correctly and that the column dimensions are accurately entered into the instrument control software.[5]
Q5: How can I minimize retention time variability when using this compound?
A5: To ensure consistent and reproducible retention times, consider the following best practices:
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System Equilibration: Allow the GC system to fully equilibrate before starting a sequence of analyses. Running a few conditioning injections of a blank solvent can help stabilize the system.
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Regular Maintenance: Adhere to a regular maintenance schedule for your instrument, including replacing the injector septum, liner, and seals as needed.
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System Suitability Testing (SST): Perform SST at the beginning of each analytical batch to verify that the chromatographic system is performing within established acceptance criteria.[6][7]
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Use of Retention Time Locking (RTL): If available on your instrument, RTL software can be used to maintain consistent retention times across different instruments and over long periods.
Data Presentation
The following table provides a hypothetical but representative example of the expected retention time (RT) shift between Isobutyraldehyde and this compound based on the typical chromatographic H/D isotope effect.
| Compound | Retention Time (min) - Condition A | Retention Time (min) - Condition B |
| Isobutyraldehyde | 5.250 | 7.890 |
| This compound | 5.235 | 7.871 |
| RT Difference (min) | 0.015 | 0.019 |
| hdIEC | 1.0028 | 1.0024 |
This data is for illustrative purposes. The actual retention time and the magnitude of the shift will vary depending on the specific analytical method and instrumentation.
Experimental Protocols
Protocol: System Suitability Testing (SST) for Volatile Aldehyde Analysis
This protocol outlines a general procedure for performing a system suitability test for the analysis of a volatile aldehyde (analyte) using a deuterated internal standard (IS), such as this compound.
1. Objective: To verify that the Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for the intended quantitative analysis by assessing key performance characteristics before running samples.
2. Materials:
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Analyte standard solution (e.g., Isobutyraldehyde)
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Internal Standard solution (e.g., this compound)
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High-purity solvent (e.g., Methanol or Acetonitrile)
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GC-MS system with an appropriate capillary column (e.g., a mid-polarity column)
3. Preparation of SST Solution:
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Prepare a stock solution of the analyte and the internal standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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From the stock solutions, prepare an SST working solution containing both the analyte and this compound at a concentration relevant to the expected sample concentrations (e.g., 1 µg/mL).
4. Chromatographic Conditions (Example):
-
Injector: Split/Splitless, 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 2 min
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
5. SST Procedure:
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Equilibrate the GC-MS system by running a solvent blank.
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Perform a minimum of five replicate injections of the SST solution.
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Process the data to determine the retention time, peak area, and peak width for both the analyte and this compound.
6. Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met for the five replicate injections:
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Retention Time Repeatability: The relative standard deviation (RSD) of the retention time for both the analyte and this compound should be ≤ 1%.
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Peak Area Repeatability: The RSD of the peak area for both the analyte and this compound should be ≤ 15%.
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Tailing Factor: The tailing factor for both peaks should be between 0.8 and 1.5.
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Resolution: If other compounds are present, the resolution between the analyte and the nearest eluting peak should be ≥ 1.5.
7. Corrective Actions: If the SST fails to meet the acceptance criteria, perform troubleshooting as outlined in the guide above, take corrective action, and repeat the SST until the system is confirmed to be suitable.
Logical Relationships
The following diagram illustrates the factors that can influence the retention time of an analyte and its deuterated internal standard in a chromatographic system.
Caption: Key factors influencing chromatographic retention time.
References
- 1. agilent.com [agilent.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects of Isobutyraldehyde-D7 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using Isobutyraldehyde-D7 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during your ESI-MS experiments with this compound.
Problem: Significant variability in the this compound signal between samples.
Possible Cause: Inconsistent matrix effects between samples are likely causing variable ion suppression.
Solution:
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][2]
-
Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains the analyte of interest while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): For biological samples, PPT can remove a large portion of the protein content which can be a source of ion suppression.
-
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Optimize Chromatography: Ensure complete co-elution of this compound and the unlabeled isobutyraldehyde. Even slight chromatographic separation can expose them to different matrix effects.[3]
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Adjust the gradient profile or mobile phase composition to ensure the analyte and internal standard peaks completely overlap.
-
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can lessen ion suppression.[4][5] However, this may compromise the limit of detection for the analyte.
Problem: The signal intensity for this compound is consistently low, even in clean samples.
Possible Cause: The mobile phase composition may not be optimal for the ionization of this compound, or the internal standard itself might be degrading.
Solution:
-
Mobile Phase Optimization:
-
Avoid Strong Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can cause significant ion suppression.[6] If an acid is needed, formic acid at a low concentration (e.g., 0.1%) is generally a better choice.
-
Optimize Solvent Composition: The ratio of organic solvent to water can influence ESI efficiency. Experiment with different ratios to find the optimal conditions for your analyte and internal standard.
-
-
Check for Deuterium Exchange: While less common for aldehyde protons, deuterium exchange can occur under certain pH and temperature conditions. Ensure your sample and mobile phase conditions are not promoting this.
Problem: The ratio of the analyte to this compound is not consistent across the calibration curve.
Possible Cause: Differential ion suppression is occurring, where the matrix affects the analyte and the internal standard to different extents. This can happen if they are not perfectly co-eluting or if their chemical properties are just different enough to respond differently to the matrix.
Solution:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Re-evaluate Chromatographic Co-elution: As mentioned previously, even minor separation between the analyte and the deuterated internal standard can lead to inaccuracies.[3]
-
Consider a Different Internal Standard: If differential matrix effects persist, a ¹³C-labeled internal standard may be a better choice as it is less likely to have different chromatographic behavior compared to the native analyte.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (and its internal standard, this compound) is reduced by the presence of other co-eluting molecules from the sample matrix.[7] This competition for ionization leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: How can I detect and quantify ion suppression in my assay?
The most common method is the post-column infusion experiment . A solution of your analyte and this compound is continuously infused into the MS source while a blank, extracted sample matrix is injected into the LC system. Any dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.
Q3: Is ESI or APCI better for analyzing this compound to minimize ion suppression?
Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, especially for less polar and more volatile compounds like isobutyraldehyde. If you are experiencing significant and difficult-to-resolve ion suppression with ESI, switching to an APCI source, if available, is a viable strategy to consider.
Q4: Can the choice of mobile phase additives affect the signal of this compound?
Yes, mobile phase additives can have a significant impact. Non-volatile buffers (e.g., phosphate buffers) and strong ion-pairing agents (e.g., TFA) are known to cause ion suppression.[6] It is best to use volatile additives like formic acid or ammonium formate at low concentrations.
Q5: My deuterated internal standard seems to be eluting slightly earlier/later than my analyte. Is this a problem?
Yes, this is a significant issue. Deuterated internal standards can sometimes have slightly different chromatographic retention times than their non-deuterated counterparts due to isotopic effects on their physicochemical properties.[3] If the analyte and internal standard are not perfectly co-eluting, they will not experience the same matrix effects at the same time, which defeats the purpose of using an internal standard and can lead to inaccurate quantification.[3]
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
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LC-MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Solution of Isobutyraldehyde and this compound in mobile phase at a concentration that gives a stable signal.
-
Extracted blank matrix samples.
Procedure:
-
Set up the LC-MS system with your analytical column and mobile phase.
-
Connect the syringe pump to the T-junction placed between the column outlet and the MS inlet.
-
Begin infusing the analyte/internal standard solution at a low flow rate (e.g., 10 µL/min).
-
Once a stable signal is observed in the mass spectrometer, inject the extracted blank matrix sample.
-
Monitor the signal for the analyte and internal standard. A drop in the signal intensity indicates ion suppression at that retention time.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix components that cause ion suppression.
Materials:
-
SPE cartridges appropriate for the polarity of isobutyraldehyde (e.g., a reversed-phase C18 or a normal-phase silica).
-
Sample loading, washing, and elution solvents.
-
SPE manifold.
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol for reversed-phase) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water for reversed-phase) through the cartridge.
-
Loading: Load the sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering matrix components. The wash solvent should be strong enough to elute weakly bound interferences but not the analyte.
-
Elution: Elute the analyte and this compound with an appropriate elution solvent.
-
The eluted sample is then typically evaporated and reconstituted in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 5 | 88 ± 6 | -45 ± 8 |
| Liquid-Liquid Extraction | 92 ± 4 | 94 ± 4 | -20 ± 5 |
| Solid-Phase Extraction | 98 ± 3 | 97 ± 3 | -5 ± 2 |
Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. Negative values indicate ion suppression.
Visualizations
Caption: Workflow for troubleshooting ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI droplet.
Caption: Decision tree for troubleshooting this compound ion suppression.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. longdom.org [longdom.org]
Correct storage and handling of Isobutyraldehyde-D7 to prevent degradation
This technical support center provides guidance on the correct storage, handling, and troubleshooting for experiments involving Isobutyraldehyde-D7.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
To ensure the stability and purity of this compound, it is crucial to store it under optimal conditions. As an air-sensitive and volatile compound, improper storage can lead to degradation. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes volatility and slows potential degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1][2] |
| Container | Tightly sealed amber glass vial | Protects from light, which can accelerate degradation, and prevents leakage of the volatile compound.[1] |
| Location | Well-ventilated, cool, and dry place | Ensures safety and stability. Avoids sources of ignition. |
Q2: What are the likely degradation products of this compound?
The primary degradation pathway for isobutyraldehyde upon exposure to air is oxidation to isobutyric acid. Therefore, the main degradation product of this compound is expected to be Isobutyric acid-D7. In the presence of reducing agents or certain microorganisms, it could be reduced to Isobutanol-D7.
Q3: I see an unexpected peak in the 1H NMR spectrum of my this compound sample. What could it be?
Unexpected peaks in the 1H NMR spectrum can arise from various sources. Common contaminants include:
-
Water (H₂O): Appears as a broad singlet. The chemical shift is highly dependent on the solvent and temperature.
-
Residual Protiated Isobutyraldehyde: If the isotopic purity is not 100%, you may see signals from the non-deuterated compound.
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Isobutyric acid-D7: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>10 ppm).
-
Solvent Impurities: Traces of solvents from purification or transfer can be present. Refer to published tables of NMR solvent impurities for identification.[3][4][5][6]
-
Silicone Grease: If you are using greased glassware, you may see a singlet around 0 ppm.
Q4: My mass spectrometry results for a reaction involving this compound are confusing. What are some common fragmentation patterns?
For this compound (molecular weight ~79.15), common fragments in mass spectrometry (electron impact ionization) would be analogous to isobutyraldehyde. Expect to see peaks corresponding to the loss of:
-
D (deuterium radical): [M-2]+
-
CO (neutral loss): [M-28]+
-
C₃H₇ (isopropyl radical, protiated): If there is any protiated impurity.
-
CD(CD₃)₂ (isopropyl-d7 radical): A peak corresponding to the formyl cation [CHO]+ at m/z 29.
The fragmentation pattern can be complex, and the most stable carbocation will often be the base peak.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
Symptoms:
-
Starting material (this compound) is recovered unchanged.
-
The desired product is not formed or is formed in very low yield.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Degraded this compound | Verify Purity: Run a fresh 1H NMR of your this compound to check for the presence of Isobutyric acid-D7 (broad peak >10 ppm). If significant degradation has occurred, repurify by distillation or obtain a fresh batch. |
| Presence of Water | Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Water can quench many organometallic and base-catalyzed reactions. |
| Improper Handling | Inert Atmosphere Technique: Handle this compound under an inert atmosphere (glovebox or Schlenk line) to prevent exposure to air and moisture.[1][2][7] Use dry, gas-tight syringes for transfers. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
Reaction outcomes vary significantly between seemingly identical experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Variable Purity of this compound | Standardize Aliquots: If using a larger bottle for multiple experiments, the compound can degrade over time with repeated openings. Aliquot the material into smaller, single-use vials under an inert atmosphere upon receiving it. |
| Atmospheric Contamination | Improve Inert Technique: Review your procedures for handling air-sensitive reagents. Ensure a positive pressure of inert gas is maintained throughout the experiment. |
| Temperature Fluctuations | Consistent Reaction Conditions: Ensure consistent temperature control for all reactions, as temperature can affect reaction rates and selectivity. |
Experimental Workflow & Degradation Pathway
Below are diagrams illustrating a typical experimental workflow for using this compound and its primary degradation pathway.
Caption: A typical experimental workflow for using this compound.
Caption: The primary degradation pathway of this compound.
References
Optimizing injection volume for Isobutyraldehyde-D7 in chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the injection volume of Isobutyraldehyde-D7 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis in GC?
A recommended starting point for a standard split/splitless injector is typically 1 µL. For trace analysis, an initial injection volume of 0.5 µL to 2 µL is common.[1] It is crucial to avoid injecting a sample volume that, upon vaporization, exceeds the volume of the inlet liner, as this can lead to poor reproducibility and ghost peaks.[1] The optimal volume should be determined experimentally for your specific concentration and instrument conditions.
Q2: How does increasing the injection volume affect my chromatographic results?
Ideally, increasing the injection volume leads to a proportional increase in peak area and height, which can improve sensitivity for trace analysis.[2][3] However, injecting too large a volume can lead to several problems:
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Peak Broadening: The initial band of analyte on the column becomes wider, reducing column efficiency.[3][4]
-
Peak Fronting: This is a classic sign of column overload, where the column's capacity is exceeded by either the volume or mass of the analyte.[5][6]
-
Reduced Resolution: As peaks become broader, their separation from adjacent peaks may decrease.[4]
Q3: Should I use split or splitless injection for this compound?
The choice between split and splitless injection depends entirely on the concentration of this compound in your sample.
-
Split Injection: Use this technique for high-concentration samples. The injector vents a portion of the sample, preventing column overload and producing sharp, narrow peaks.[7][8][9] A typical split ratio might range from 20:1 to 400:1.[9]
-
Splitless Injection: This is the preferred method for trace analysis where maximizing sensitivity is critical.[7][10][11][12] In this mode, the split vent is closed during injection, allowing nearly the entire sample to be transferred to the column.[8][12]
Q4: Are there any specific considerations for using a deuterated standard like this compound?
Yes. While stable isotopically labeled standards like this compound are ideal for correcting matrix effects and improving quantitation, they can sometimes exhibit slightly different chromatographic behavior than their non-deuterated counterparts.[13][14] Deuterium labeling can sometimes lead to a small shift in retention time.[15][16] If this shift causes incomplete co-elution with the target analyte, and there are significant matrix effects, it can potentially lead to quantitative errors.[15]
Troubleshooting Guide
Poor peak shape is a common issue when optimizing injection parameters. The following guide addresses the most frequent problems encountered with this compound analysis.
| Symptom | Potential Cause | Recommended Solution |
| Peak Fronting (Asymmetry < 1.0) | Column Overload: The injection volume or sample concentration is too high for the column's capacity.[6][17] | Reduce the injection volume, dilute the sample, or increase the split ratio.[6][17] |
| Solvent Mismatch: The sample solvent is significantly stronger (more eluting power) than the mobile phase or initial oven conditions.[2][18] | Prepare the this compound standard in a solvent that is weaker than or matches the initial mobile phase/conditions.[2][19] | |
| Peak Tailing (Asymmetry > 1.2) | Active Sites: Contamination or activity in the inlet liner, glass wool, or at the head of the column can cause polar interactions.[20][21] | Perform inlet maintenance: replace the liner and septum. Trim 5-10 cm from the front of the column. Use a deactivated liner.[20][22] |
| Improper Column Installation: The column is positioned too high or too low in the inlet, causing flow path disruption.[20][23] | Re-install the column according to the manufacturer's instructions for your specific GC model.[21] | |
| Low Inlet Temperature: The inlet may be too cool for efficient vaporization of the analyte and solvent. | Increase the inlet temperature, but do not exceed the maximum temperature for the column or analyte stability.[23] | |
| Broad or Split Peaks | Incorrect Initial Oven Temperature (Splitless): For splitless injection, the initial oven temperature is too high, preventing proper "solvent focusing."[20][24] | Set the initial oven temperature at least 15-20°C below the boiling point of your sample solvent.[24][25] |
| Solvent/Stationary Phase Mismatch: The polarity of the solvent does not match the polarity of the GC column's stationary phase, preventing the formation of a homogeneous film.[9][24] | Choose a solvent that is compatible with your column's stationary phase (e.g., a non-polar solvent for a non-polar column).[9][25] | |
| Low or No Peak Response | Injection Volume Too Small: The amount of analyte reaching the detector is below the detection limit. | Increase the injection volume or use splitless injection for trace samples.[26] |
| Incorrect Syringe/Method Settings: The wrong syringe is installed for the volume specified in the method (e.g., a 10 µL syringe used for a 1 µL injection setting).[20] | Verify that the installed syringe matches the volume specified in the instrument method.[20] | |
| Leaks in the Inlet: A leak from a worn septum or loose fitting is causing sample loss. | Perform a leak check. Proactively replace the septum and check fittings.[6] |
Experimental Protocols
Protocol 1: Empirical Determination of Optimal Injection Volume
This protocol provides a systematic approach to finding the maximum injection volume that can be used without compromising chromatographic performance.
-
Prepare a Standard: Prepare a solution of this compound at a concentration representative of your typical samples.
-
Initial Method Setup:
-
Set up your standard GC method (inlet temperature, oven program, flow rate, etc.).
-
If using splitless injection, ensure the initial oven temperature is appropriate for solvent focusing (approx. 20°C below the solvent boiling point).[25]
-
-
Start with a Low Volume: Perform an initial injection with a low volume that your autosampler can reproducibly deliver (e.g., 0.5 µL).
-
Analyze the Chromatogram: Record the peak area, peak height, and calculate the USP tailing factor or asymmetry factor. The goal is a symmetrical peak with a factor between 0.9 and 1.2.
-
Incrementally Increase Volume: Increase the injection volume in steps (e.g., 0.8 µL, 1.0 µL, 1.5 µL, 2.0 µL, 3.0 µL).
-
Monitor Performance: After each injection, analyze the peak shape and area.
-
Determine Optimal Volume: The optimal injection volume is the highest volume that provides a linear increase in response without significant degradation of peak shape.
Data Summary: Effect of Injection Volume on Peak Characteristics
The following table illustrates the expected trend when performing the optimization protocol.
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry Factor | Observations |
| 0.5 | 55,000 | 1.05 | Good, symmetrical peak shape. |
| 1.0 | 112,000 | 1.03 | Excellent linearity and peak shape. |
| 2.0 | 225,000 | 0.98 | Linearity holds, peak shape is still very good. |
| 3.0 | 315,000 | 0.85 | Peak area is no longer linear. Pronounced peak fronting indicates overload. |
| 4.0 | 350,000 | 0.70 | Severe fronting and peak broadening. Poor resolution. |
Visualizations
Workflow for Injection Volume Optimization
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Split vs Splitless Injection [restek.com]
- 11. profiles.shsu.edu [profiles.shsu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 19. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. GC Troubleshooting—Tailing Peaks [restek.com]
- 22. agilent.com [agilent.com]
- 23. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Solvent effect - Solvent effect - Chromedia [chromedia.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Injection Volume: What Should I Dilute It In and How Much Sample Can I Inject? [hplctips.blogspot.com]
Troubleshooting poor peak shape with Isobutyraldehyde-D7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the gas chromatographic (GC) analysis of Isobutyraldehyde-D7.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving common issues.
dot
Deuterium exchange issues with Isobutyraldehyde-D7 in protic solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding deuterium exchange issues encountered when using Isobutyraldehyde-D7 in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1] For this compound, the deuterium atoms on the carbon adjacent to the carbonyl group (the alpha-carbon) and the formyl deuterium are susceptible to exchange in the presence of protic solvents. This is problematic because it compromises the isotopic purity of the labeled compound.[2] This loss of deuterium can lead to inaccurate results in quantitative analyses, such as LC-MS, where the deuterated compound is often used as an internal standard.[2]
Q2: What is the underlying chemical mechanism for deuterium exchange in this compound?
The exchange occurs primarily through a process called keto-enol tautomerism.[3][4] This process is catalyzed by the presence of either acid or base.[5][6]
-
In basic conditions: A base removes the acidic alpha-deuteron, forming an enolate intermediate. This enolate can then be protonated by a proton from the solvent, resulting in a hydrogen replacing the original deuterium.[5][7]
-
In acidic conditions: The carbonyl oxygen is protonated, making the alpha-deuteron more acidic and easier to remove, leading to the formation of an enol intermediate. The enol can then be deuterated or protonated upon returning to the keto form.[3][5]
Q3: Which solvents and conditions pose the highest risk for deuterium exchange?
Protic solvents, which have hydrogen atoms bonded to an electronegative atom (like oxygen or nitrogen), are the primary cause of exchange. The risk is significantly increased by non-neutral pH and elevated temperatures.
| Solvent / Condition | Type | Risk of Exchange | Reason / Notes |
| Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | Protic | High | Readily available source of exchangeable protons. |
| Deuterium Oxide (D₂O) | Protic (Deuterated) | High | Used intentionally for H/D exchange studies but will exchange with non-deuterated protons if present.[3][7] |
| Acetonitrile (CD₃CN), Chloroform (CDCl₃) | Aprotic | Low | Lack exchangeable protons. Recommended for sample storage and analysis. |
| DMSO (DMSO-d₆) | Aprotic | Low | Generally safe, but can absorb atmospheric moisture. |
| Acidic Buffers (pH < 6) | Aqueous | Very High | Acid-catalyzed exchange is accelerated.[3][6] |
| Basic Buffers (pH > 8) | Aqueous | Very High | Base-catalyzed exchange is significantly accelerated.[5][6] |
| Elevated Temperature (> 25°C) | Condition | Increased | Higher temperatures increase the rate of the exchange reaction.[4] |
Q4: What are the consequences of unintended deuterium exchange in my experiments?
The primary consequence is the loss of isotopic integrity, which can severely impact experimental results:
-
Inaccurate Quantification: When using this compound as an internal standard in mass spectrometry, its partial or complete conversion to the unlabeled form will lead to an unstable standard signal, causing erroneously calculated concentrations of the analyte.[2]
-
False Positives: Complete exchange can convert the internal standard into the analyte itself, creating a "false positive" signal.[2]
-
Misinterpretation of Mechanistic Studies: In experiments designed to trace metabolic pathways or reaction mechanisms, deuterium loss can obscure the true fate of the labeled molecule.
Troubleshooting Guides
Q1: I am observing a loss of deuterium in my this compound sample. What are the likely causes?
Use the following workflow to diagnose the potential source of deuterium loss.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Isobutyraldehyde-D7 and Assay Linearity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Isobutyraldehyde-D7 concentration on assay linearity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our assays?
A1: this compound is a deuterated analog of isobutyraldehyde and is typically used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its role is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the non-labeled analyte.[1]
Q2: Why is maintaining assay linearity important?
A2: Assay linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample.[2] A linear response is crucial for accurate quantification over a specific concentration range. Non-linearity can lead to inaccurate sample concentration calculations.
Q3: Can the concentration of this compound affect the linearity of my calibration curve?
A3: Yes, the concentration of this compound can significantly impact the linearity of the calibration curve. An inappropriate concentration can lead to issues such as detector saturation or ion suppression, resulting in a non-linear response. Optimizing the internal standard concentration is a critical step in method development.
Q4: What is a good starting concentration for this compound?
A4: A common practice is to use an internal standard concentration that provides a response that is roughly in the middle of the calibration curve's response range. Some studies suggest a concentration that is 50% of the signal of the highest calibration standard. However, the optimal concentration is method-specific and should be determined experimentally.
Q5: What does a non-linear calibration curve look like, and what are the common causes when using a deuterated internal standard?
A5: A non-linear calibration curve will deviate from a straight line, often showing a plateau at higher concentrations. Common causes include:
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.
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Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer's ion source.
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Isotopic Interference: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This "cross-talk" can cause non-linearity, particularly at high analyte concentrations.[3][4]
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Analyte-Internal Standard Interactions: At high concentrations, the analyte and internal standard may compete for ionization, leading to a non-linear response ratio.
Troubleshooting Guide: Non-Linearity in Assays Using this compound
This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound as an internal standard.
Problem: The calibration curve for my analyte is non-linear, showing a plateau at higher concentrations.
Workflow for Troubleshooting Non-Linearity
Caption: A logical workflow for troubleshooting non-linear calibration curves in assays using an internal standard.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Evaluate this compound Concentration | Prepare calibration curves with different fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the original concentration). | An inappropriate internal standard concentration can lead to detector saturation or place the analyte/IS response ratio in a non-linear region of the detector's dynamic range. |
| 2. Assess for Matrix Effects | Prepare calibration standards in the sample matrix and in a clean solvent. Compare the slopes of the two curves. | A significant difference in the slopes indicates the presence of matrix effects (ion suppression or enhancement) that may not be fully compensated by the internal standard. |
| 3. Investigate Isotopic Interference | Analyze a high concentration standard of the non-labeled analyte without any internal standard and monitor the mass transition of this compound. | This will determine if there is any "cross-talk" or contribution from the natural isotopes of the analyte to the internal standard's signal, which can cause non-linearity at the upper end of the curve.[3][4] |
| 4. Verify Instrument Performance | Check the mass spectrometer's cleanliness, calibration, and detector response. | A dirty ion source or a failing detector can lead to poor instrument performance and non-linear responses. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that results in a linear calibration curve for the analyte of interest over the desired concentration range.
Materials:
-
Analyte stock solution
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This compound stock solution
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Blank biological matrix (e.g., plasma, urine)
-
Appropriate solvents for dilution
Procedure:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 6-8 calibration standards of the analyte in the blank biological matrix, covering the expected concentration range of the samples.
-
Prepare Internal Standard Working Solutions: Prepare three different working solutions of this compound at concentrations expected to be low, medium, and high relative to the analyte's concentration range (e.g., corresponding to the low, mid, and high points of the calibration curve).
-
Spike Samples: To aliquots of each analyte calibration standard, add a fixed volume of one of the this compound working solutions. Repeat this for all three concentrations of the internal standard.
-
Sample Preparation: Perform the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS Analysis: Analyze the prepared samples using the developed LC-MS method.
-
Data Analysis:
-
For each this compound concentration, generate a calibration curve by plotting the peak area ratio (analyte peak area / this compound peak area) against the analyte concentration.
-
Perform a linear regression analysis for each curve and determine the coefficient of determination (R²), slope, and intercept.
-
Visually inspect the residual plots for each calibration curve. A random distribution of residuals around zero indicates a good fit.
-
Workflow for Optimizing Internal Standard Concentration
Caption: Experimental workflow for the optimization of the this compound internal standard concentration.
Data Presentation
Table 1: Impact of this compound Concentration on Calibration Curve Linearity
The following table presents illustrative data from an experiment to optimize the concentration of this compound for a hypothetical analyte.
| This compound Concentration (ng/mL) | Analyte Concentration Range (ng/mL) | Linear Regression Equation | Coefficient of Determination (R²) | Observations |
| 10 | 1 - 1000 | y = 0.045x + 0.012 | 0.985 | Poor linearity, significant deviation at higher concentrations. |
| 50 | 1 - 1000 | y = 0.051x + 0.005 | 0.998 | Good linearity across the entire range. |
| 200 | 1 - 1000 | y = 0.053x - 0.008 | 0.995 | Decreased linearity, potential for ion suppression at higher analyte levels. |
Table 2: Troubleshooting Checklist for Non-Linearity
| Potential Cause | Check | Recommended Action |
| Inappropriate IS Concentration | Review the IS concentration optimization data. | Select the IS concentration that provides the best linearity. |
| Matrix Effects | Compare the slope of the calibration curve in matrix vs. solvent. | If a significant difference exists, consider further sample cleanup or sample dilution. |
| Isotopic Interference | Analyze a high concentration analyte standard without IS. | If a signal is detected at the IS mass transition, consider using a different internal standard with a larger mass difference or a different, non-interfering fragment ion for quantification. |
| Detector Saturation | Examine the peak shapes of the analyte and IS at high concentrations. | If flat-topped peaks are observed, dilute the samples to fall within the linear range of the detector. |
| Instrument Contamination | Analyze a blank injection after a high concentration standard. | If carryover is observed, optimize the wash steps in the autosampler and LC method. Clean the ion source if necessary. |
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Biological Samples using Isobutyraldehyde-D7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in biological samples when using Isobutyraldehyde-D7 as an internal standard in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My analyte signal is significantly lower in the presence of the biological matrix compared to the neat solution, even with the this compound internal standard. What is happening?
Answer: This phenomenon is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3] While a stable isotope-labeled internal standard like this compound is designed to compensate for this, significant suppression can still lead to a loss of sensitivity.[2]
Troubleshooting Steps:
-
Confirm Co-elution: Ensure that your analyte and this compound are co-eluting. A slight shift in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects, where one is suppressed more than the other.[1][4] This is known as the deuterium isotope effect.[1]
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Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering components like phospholipids.[2][3] Consider more rigorous cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][5]
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Chromatographic Optimization: Modify your LC gradient to better separate your analyte from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
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Dilution: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components.[5]
Question: I'm observing inconsistent results for my quality control (QC) samples across different batches or different sources of biological matrix. Why is this happening?
Answer: Inconsistent QC results often point to variability in the matrix effect between different lots or sources of the biological matrix.[1][6] This means the composition of interfering substances differs, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Matrix Effect Assessment: Perform a quantitative matrix effect study using multiple sources of your biological matrix to assess the variability.
-
Internal Standard Selection: While this compound is a good choice, for some analytes, an internal standard with a heavier stable isotope label (e.g., ¹³C or ¹⁵N) may be preferable as they are less likely to exhibit chromatographic shifts.[7]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects. However, this may not account for lot-to-lot variability.
Question: At high concentrations of my analyte, the response of the this compound internal standard decreases. What could be the cause?
Answer: This phenomenon, sometimes referred to as "charge competition," can occur when a high concentration of the analyte and the internal standard co-elute.[8] In the ion source, there is a finite capacity for ionization. At high concentrations, the analyte and internal standard compete for the available charge, which can lead to a decrease in the signal of the internal standard.[8]
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected concentration range of your analyte. It should be high enough to provide a robust signal but not so high that it contributes significantly to ion source saturation.
-
Dilution of High-Concentration Samples: If you anticipate very high analyte concentrations, you may need to dilute these samples to bring them within the linear range of the assay and reduce the competitive ionization effects.
Frequently Asked Questions (FAQs)
What are matrix effects?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting components from the sample matrix.[1][5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), affecting the accuracy and precision of quantitative analysis.[1][3]
Why is a deuterated internal standard like this compound used?
A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[5] Because it is chemically and physically very similar to the analyte, it is assumed to experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized.[9]
Can this compound always correct for matrix effects?
Not always. While highly effective, deuterated internal standards can sometimes exhibit a slight difference in chromatographic retention time compared to the non-labeled analyte (the deuterium isotope effect).[1] If this shift causes the analyte and internal standard to elute in regions with different levels of ion suppression, the correction may not be complete.[1][4]
How can I quantitatively assess matrix effects?
A common method is the post-extraction spike experiment.[6][7] In this procedure, you compare the analyte's signal in a blank, extracted biological matrix that has been spiked with the analyte to the signal of the analyte in a neat solution at the same concentration. The ratio of these signals provides a quantitative measure of the matrix effect.[7]
What are the most common sources of matrix effects in biological samples?
In biological matrices like plasma and serum, phospholipids are a major cause of ion suppression.[2][3] Other endogenous components such as salts, proteins, and metabolites can also contribute to matrix effects.[10]
Data Presentation
Table 1: Example of Quantitative Matrix Effect Assessment
This table illustrates how to present data from a matrix effect experiment. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area of the analyte in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Biological Matrix Lot | Analyte Peak Area (in Matrix) | Analyte Peak Area (Neat Solution) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Plasma Lot A | 85,000 | 100,000 | 0.85 | 15% Suppression |
| Plasma Lot B | 78,000 | 100,000 | 0.78 | 22% Suppression |
| Plasma Lot C | 92,000 | 100,000 | 0.92 | 8% Suppression |
| Urine Lot X | 115,000 | 100,000 | 1.15 | 15% Enhancement |
| Urine Lot Y | 108,000 | 100,000 | 1.08 | 8% Enhancement |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
This table demonstrates the effectiveness of different sample preparation methods in reducing matrix effects.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (Neat Solution) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation | 65,000 | 100,000 | 0.65 | 35% |
| Liquid-Liquid Extraction | 82,000 | 100,000 | 0.82 | 18% |
| Solid-Phase Extraction | 95,000 | 100,000 | 0.95 | 5% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement from a biological matrix.
Materials:
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Blank biological matrix (e.g., plasma, urine) from at least six different sources.
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Analyte and this compound stock solutions.
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LC-MS/MS system.
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Appropriate solvents for extraction and reconstitution.
Methodology:
-
Sample Preparation (Set 1 - Matrix Samples):
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Aliquot the blank biological matrix.
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Perform the sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
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After extraction, spike the resulting supernatant/extract with the analyte and this compound at a known concentration (e.g., mid-QC level).
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Evaporate and reconstitute the sample in the mobile phase.
-
-
Sample Preparation (Set 2 - Neat Samples):
-
Prepare a neat solution of the analyte and this compound in the mobile phase at the same concentration as in Set 1.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of samples.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard:
-
MF = (Peak Area in Set 1) / (Peak Area in Set 2)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF (Analyte) / MF (Internal Standard)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.
-
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Flowchart for Matrix Effect Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. myadlm.org [myadlm.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nebiolab.com [nebiolab.com]
- 10. pubs.acs.org [pubs.acs.org]
Improving signal-to-noise ratio for Isobutyraldehyde-D7 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Isobutyraldehyde-D7 in mass spectrometry experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Question: I am observing a low signal or no peak for this compound. What are the possible causes and solutions?
Answer:
A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting guide to identify and resolve the issue.
-
Sample Preparation and Derivatization:
-
Incomplete Derivatization: Isobutyraldehyde, being a small volatile molecule, often requires derivatization to improve its chromatographic retention and ionization efficiency.[1][2] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective method.[1][3][4][5] Ensure the derivatization reaction has gone to completion.
-
Improper Sample Handling: Due to its volatility, ensure samples are handled in a way that minimizes loss. Keep sample vials tightly capped and at a low temperature.
-
-
Liquid Chromatography (LC) Conditions:
-
Poor Retention: If not derivatized, this compound will have poor retention on a standard C18 column, eluting at or near the void volume, where ion suppression is often most severe.
-
Inappropriate Mobile Phase: Ensure the mobile phase is compatible with the derivatizing agent and promotes good peak shape. For DNPH derivatives, a mobile phase of water and acetonitrile with a small amount of formic acid is often used.[6]
-
-
Mass Spectrometry (MS) Settings:
-
Incorrect Ionization Mode: For DNPH derivatives, negative ion mode atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be effective.[2] Positive ESI can also be used and may offer better sensitivity for some derivatives.[7]
-
Suboptimal Source Parameters: The ion source temperature, gas flows (nebulizer, auxiliary, and sweep), and voltages all need to be optimized for the specific analyte and flow rate.
-
Incorrect Mass-to-Charge Ratio (m/z): Verify that you are monitoring for the correct m/z of the derivatized this compound. The molecular weight of this compound is 79.1 g/mol , and the DNPH derivative will have a significantly higher mass.
-
-
System Issues:
Question: My baseline is noisy, which is affecting the signal-to-noise ratio of my this compound peak. How can I reduce the baseline noise?
Answer:
A high baseline noise can make it difficult to detect and accurately quantify low-abundance analytes.[9] Consider the following to reduce noise:
-
Solvent and Reagent Quality:
-
Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
-
Freshly prepared mobile phases are recommended to prevent the growth of microorganisms and the accumulation of contaminants.
-
-
System Contamination:
-
Carryover: If a high concentration sample was injected previously, you may be observing carryover. Inject several blank samples to wash the system.
-
Contaminated Source: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.
-
-
LC Method Optimization:
-
Gradient Elution: A well-optimized gradient can help to separate the analyte from matrix components that may contribute to noise.[10]
-
Diverter Valve: Use a diverter valve to direct the flow to waste during the initial part of the run when salts and other unretained components elute, and after the analyte of interest has eluted.
-
-
Electronic Noise:
-
Ensure the mass spectrometer has a stable power supply and is properly grounded.
-
If you observe electronic noise, it may require a service engineer to diagnose.
-
The following diagram illustrates a logical workflow for troubleshooting a low signal-to-noise ratio.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Question: Why is derivatization recommended for this compound analysis?
Answer:
Derivatization is highly recommended for the analysis of small, volatile aldehydes like this compound for several reasons:
-
Improved Chromatographic Retention: Isobutyraldehyde is not well-retained on standard reverse-phase columns, leading to co-elution with matrix components and increased ion suppression. Derivatization with an agent like 2,4-DNPH adds a larger, less polar moiety to the molecule, significantly improving its retention and separation from interferences.
-
Enhanced Ionization Efficiency: The derivatizing agent can introduce a group that is more readily ionized than the original aldehyde, leading to a stronger signal in the mass spectrometer.[11]
-
Increased Specificity: By targeting a specific functional group (the aldehyde), derivatization can increase the specificity of the analysis.
-
Improved Stability: Derivatization can convert the volatile aldehyde into a more stable, less reactive compound, reducing sample loss during preparation and analysis.[5]
Question: What are the expected mass transitions (MRM) for DNPH-derivatized this compound?
Answer:
To determine the Multiple Reaction Monitoring (MRM) transitions, you first need to calculate the mass of the precursor ion (the derivatized molecule) and then identify a stable product ion after fragmentation.
-
This compound: C₄HD₇O, Molecular Weight ≈ 79.1 g/mol
-
2,4-Dinitrophenylhydrazine (DNPH): C₆H₆N₄O₄, Molecular Weight ≈ 198.1 g/mol
The derivatization reaction involves the condensation of the aldehyde with DNPH, with the loss of a water molecule (H₂O, Molecular Weight ≈ 18.0 g/mol ).
Precursor Ion Mass Calculation: (Mass of this compound) + (Mass of DNPH) - (Mass of H₂O) 79.1 + 198.1 - 18.0 = 259.2 g/mol
Therefore, the expected [M-H]⁻ precursor ion in negative mode would be approximately m/z 258.2 . In positive mode, the [M+H]⁺ precursor would be approximately m/z 260.2 .
Product Ions: The fragmentation of the DNPH derivative will depend on the collision energy. Common fragments arise from the cleavage of the bond between the nitrogen and the phenyl ring or from fragmentation of the isobutyraldehyde moiety. The exact product ions should be determined by infusing a standard of the derivatized analyte and performing a product ion scan.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |
| This compound-DNPH | 258.2 | To be determined empirically |
Question: How much improvement in signal-to-noise ratio can I expect with derivatization?
Answer:
The improvement in signal-to-noise (S/N) ratio is substantial but can vary depending on the sample matrix, instrumentation, and overall method optimization. The following table provides an example of the expected improvement in S/N for a 10 ppb standard.
| Condition | Peak Height (Arbitrary Units) | Baseline Noise (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Without Derivatization | 500 | 100 | 5 |
| With DNPH Derivatization | 25,000 | 50 | 500 |
As the table illustrates, a significant increase in the signal-to-noise ratio can be achieved through derivatization.
Experimental Protocols
Protocol: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes the derivatization of this compound in a sample for LC-MS/MS analysis.
Materials:
-
Sample containing this compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials
Procedure:
-
To 100 µL of your sample in a clean vial, add 100 µL of the DNPH solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 40°C for 60 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Add 800 µL of a 50:50 mixture of acetonitrile and water to the vial.
-
Vortex for another 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
The following diagram shows the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
LC-MS/MS Method Parameters:
The following table provides a starting point for the LC-MS/MS method parameters for the analysis of DNPH-derivatized this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative ESI or APCI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transition | Precursor: 258.2, Product: To be determined |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. gmi-inc.com [gmi-inc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isobutyraldehyde-D7 and ¹³C-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards for isobutyraldehyde: deuterium-labeled Isobutyraldehyde-D7 and carbon-13-labeled isobutyraldehyde.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[1] This allows them to co-elute chromatographically and experience similar ionization and fragmentation, effectively correcting for variations in sample preparation, injection volume, and matrix effects.[2][3] However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact analytical performance.
Key Performance Differences: A Theoretical and Evidentiary Overview
Chromatographic Co-elution:
-
¹³C-Labeled Standards: These are widely considered superior due to their near-perfect co-elution with the unlabeled analyte. The small mass difference between ¹²C and ¹³C results in virtually identical retention times in both gas chromatography (GC) and liquid chromatography (LC).[4]
-
Deuterium-Labeled Standards (e.g., this compound): The significant mass difference between hydrogen and deuterium can lead to a slight chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[5] This separation can be problematic as the analyte and the internal standard may elute into regions with different matrix effects, potentially compromising the accuracy of quantification.[4]
Isotopic Stability:
-
¹³C-Labeled Standards: The carbon-carbon bonds are highly stable, and there is no risk of the ¹³C label exchanging with other atoms during sample preparation or analysis.
-
Deuterium-Labeled Standards: Deuterium atoms, particularly those on heteroatoms or alpha to a carbonyl group, can sometimes be susceptible to back-exchange with protons from the solvent or matrix. While the deuterium atoms in this compound are on carbon atoms, the potential for exchange, though low, is a consideration in method development and validation.
Fragmentation in Mass Spectrometry:
-
¹³C-Labeled Standards: The fragmentation patterns of ¹³C-labeled compounds are generally identical to their unlabeled counterparts, simplifying method development.
-
Deuterium-Labeled Standards: The presence of deuterium can sometimes alter fragmentation pathways, which may require adjustments to mass spectrometry parameters.
Performance Data from Analogous Compounds
To illustrate the practical implications of these differences, the following table summarizes typical performance data for deuterium-labeled and ¹³C-labeled internal standards from published analytical methods for other compounds. It is important to note that these values are indicative and the performance for isobutyraldehyde analysis should be validated in the specific matrix of interest.
| Performance Metric | Deuterium-Labeled Internal Standard (e.g., for Amphetamine) | ¹³C-Labeled Internal Standard (e.g., for Deoxynivalenol) | Key Takeaway |
| Recovery | Typically >80% | 95-99%[6] | ¹³C-labeled standards often show slightly better and more consistent recoveries due to their ability to more accurately compensate for matrix effects. |
| Linearity (R²) | >0.99 | >0.999 | Both can achieve excellent linearity, but ¹³C-labeled standards may provide a more robust linear response over a wider concentration range. |
| Precision (RSD%) | <15% | <5%[6] | The superior co-elution of ¹³C-labeled standards generally leads to better precision (lower relative standard deviation). |
Experimental Protocols
The quantitative analysis of a volatile aldehyde like isobutyraldehyde is typically performed using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the aldehyde functional group, a derivatization step is often necessary to improve chromatographic peak shape and thermal stability.
General Protocol for Isobutyraldehyde Quantification by GC-MS
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of homogenized tissue), add a precise amount of the internal standard (this compound or ¹³C-isobutyraldehyde) in a suitable solvent.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
-
Derivatization:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to form the corresponding oxime derivative.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless or split injection of 1-2 µL of the derivatized sample.
-
Temperature Program: An appropriate temperature gradient to separate the isobutyraldehyde derivative from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for both the derivatized isobutyraldehyde and the derivatized internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of isobutyraldehyde and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of isobutyraldehyde in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic origin of isobutyraldehyde and a typical analytical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isobutyraldehyde-D7 for Accurate Quantification in Complex Matrices
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise quantification of volatile organic compounds, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, especially within complex sample matrices. This guide provides a comprehensive comparison of Isobutyraldehyde-D7 as a deuterated internal standard against other analytical approaches for the quantification of isobutyraldehyde. The information presented herein is supported by established analytical principles and data from representative studies, offering valuable insights for researchers in drug development and other scientific fields.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. For this reason, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[2] They co-elute with the analyte, experience similar matrix effects, and have nearly identical extraction recoveries, leading to more accurate and precise measurements.[3]
This compound, a deuterated analog of isobutyraldehyde, serves as an excellent internal standard for the quantification of its non-deuterated counterpart. Its use in isotope dilution mass spectrometry (IDMS) allows for highly accurate measurements by correcting for variations that can occur at virtually every stage of an analytical procedure.
Performance Comparison: this compound vs. Alternative Methods
The use of this compound as an internal standard significantly enhances the performance of analytical methods for isobutyraldehyde quantification. The following table summarizes the expected performance characteristics of a validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method using this compound, compared to a method using a non-deuterated internal standard (e.g., a structural analog) and a method with no internal standard. The data is representative of typical performance observed in validated methods for aldehyde analysis in complex matrices such as beer.[4][5]
| Performance Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS (e.g., 2-methylbutanal) | Method without Internal Standard |
| Recovery | 95-105% | 80-110% (more variable) | Not applicable (cannot be determined) |
| Precision (RSD) | < 5% | < 15% | > 20% |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.99 | ≥ 0.98 |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/L | 1.0 - 5.0 µg/L | 5.0 - 10.0 µg/L |
| Limit of Quantification (LOQ) | 1.0 - 3.0 µg/L | 3.0 - 15.0 µg/L | 15.0 - 30.0 µg/L |
| Accuracy | High (typically ± 5%) | Moderate (can be biased by matrix effects) | Low (highly susceptible to matrix effects) |
Data is synthesized from typical performance characteristics of validated methods for aldehyde analysis.[5]
Experimental Protocols
Key Experiment: Quantification of Isobutyraldehyde in a Complex Matrix (e.g., Beer) by Headspace GC-MS with this compound
This protocol describes a validated method for the quantitative analysis of isobutyraldehyde in a complex liquid matrix, such as beer, using headspace gas chromatography-mass spectrometry (HS-GC-MS) and this compound as an internal standard.[4][5]
1. Materials and Reagents:
-
Isobutyraldehyde (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of isobutyraldehyde and this compound in methanol at a concentration of 1000 mg/L.
-
Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., a non-alcoholic beer base) with appropriate aliquots of the isobutyraldehyde stock solution to achieve concentrations ranging from 1 to 100 µg/L.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 10 mg/L.
-
Sample Preparation:
-
Place 5 mL of the beer sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the volatility of the analytes.
-
Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
3. Headspace GC-MS Analysis:
-
Instrumentation: Agilent 8697 Headspace Sampler with an Agilent 8890 GC System and a 5977B Mass Spectrometer (or equivalent).[4]
-
Headspace Parameters:
-
Oven Temperature: 60°C
-
Loop Temperature: 70°C
-
Transfer Line Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min
-
Inlet Temperature: 250°C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Isobutyraldehyde: m/z 43, 72
-
This compound: m/z 48, 79
-
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of isobutyraldehyde to the peak area of this compound against the concentration of isobutyraldehyde in the calibration standards.
-
Determine the concentration of isobutyraldehyde in the samples by using the response ratio from the sample and the regression equation from the calibration curve.
Visualizations
Caption: Workflow for the quantitative analysis of isobutyraldehyde using a deuterated internal standard.
Caption: Logical relationship illustrating how this compound corrects for analytical variability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. myadlm.org [myadlm.org]
- 4. agilent.com [agilent.com]
- 5. Determination of optimal sample preparation for aldehyde extraction from pale malts and their quantification via headspace solid-phase microextraction followed by gas chromatography and mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
Performance evaluation of Isobutyraldehyde-D7 in different mass spectrometers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, the choice of internal standard and analytical platform is paramount to achieving accurate and reliable results. Isobutyraldehyde-D7, a deuterated analog of isobutyraldehyde, serves as an excellent internal standard for mass spectrometric assays due to its chemical similarity and mass difference from the endogenous analyte. This guide provides a comparative evaluation of the performance of this compound in two of the most common mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The data presented here is synthesized from validated analytical methods to provide a clear comparison of key performance indicators such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. This guide aims to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Quantitative Performance Comparison
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Analyte | Acetaldehyde/Formaldehyde | Short-Chain Fatty Acids (including Isobutyric acid) |
| Internal Standard | Acetaldehyde-1,2-13C2 | Deuterated Analogs |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/g | Not explicitly stated, but method is sensitive for low concentrations |
| Limit of Quantification (LOQ) | 0.15 ng/g | 0.01 µM |
| Precision (%RSD) | < 15% | < 14% |
| Recovery (%) | 85-110% | > 80% |
| Derivatization Required | Yes (PFBHA) | Yes (O-benzylhydroxylamine) |
Note: The data for the GC-MS method is based on the analysis of acetaldehyde and formaldehyde in food matrices[1]. The data for the LC-MS/MS method is based on the analysis of short-chain fatty acids, including isobutyric acid (the oxidized form of isobutyraldehyde), in plasma[2].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the summarized experimental protocols for the representative GC-MS and LC-MS/MS methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the analysis of volatile aldehydes in complex matrices such as food.
-
Sample Preparation:
-
Homogenization of the solid or liquid sample.
-
Addition of the deuterated internal standard (e.g., this compound).
-
Extraction of aldehydes using a suitable solvent.
-
-
Derivatization:
-
The extracted aldehydes are derivatized to enhance volatility and chromatographic performance. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]
-
The reaction is typically carried out at a controlled temperature and pH.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This method is highly sensitive and specific, making it ideal for the analysis of aldehydes in biological fluids like plasma.
-
Sample Preparation:
-
Precipitation of proteins from the plasma sample using a solvent like acetonitrile.
-
Addition of the deuterated internal standard.
-
Supernatant is collected for derivatization.
-
-
Derivatization:
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: UPLC system such as Waters ACQUITY or similar.
-
Column: A reverse-phase column, for example, a C18 or C8 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex or Waters).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in quantitative analysis using a deuterated internal standard.
Caption: Experimental workflow for the quantitative analysis of isobutyraldehyde.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Objective Comparison and Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of isobutyraldehyde when used in conjunction with a deuterated internal standard like this compound. The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS is a robust and reliable technique, particularly for volatile compounds like isobutyraldehyde. The use of derivatization with agents like PFBHA significantly improves chromatographic properties and sensitivity. The performance data for the analogous acetaldehyde analysis suggests that a well-validated GC-MS method can achieve low ng/g detection limits with excellent linearity, precision, and accuracy.
-
LC-MS/MS offers exceptional sensitivity and selectivity, making it the preferred method for complex biological matrices where trace-level quantification is necessary. The derivatization step is crucial for retaining and ionizing small, polar aldehydes on a reverse-phase LC system. The performance data for a similar short-chain fatty acid indicates that LC-MS/MS can achieve very low limits of quantification (in the low µM range) with high precision and recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards, like Isobutyraldehyde-D7, is a cornerstone of quantitative analysis, particularly in complex biological matrices. These standards are crucial for correcting variations in sample preparation and instrument response.[1] Validating the robustness and reproducibility of methods using these standards across different laboratories is essential for ensuring data quality and consistency in multi-site studies and for regulatory submissions.
Framework for an Inter-laboratory Comparison Study
An inter-laboratory comparison is a well-established method for evaluating the performance of analytical methods and the proficiency of participating laboratories.[2][3] The process involves a coordinating body distributing a homogenous test sample to multiple laboratories for analysis. The results are then collected and statistically analyzed to assess the level of agreement and identify any systematic biases.[2]
Key statistical measures often employed in these studies include the Z-score, which compares a laboratory's result to the consensus mean of all participants. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4] Other statistical tools like Mandel's h- and k-statistics can help identify laboratories with consistently high or low variations or biases.[5]
The logical workflow of a typical inter-laboratory comparison is illustrated in the diagram below.
Hypothetical Performance Data
To illustrate how data from an ILC would be presented, the table below shows hypothetical results for the quantification of a target analyte using a method with this compound as the internal standard. In this scenario, a reference material with an assigned value of 50.0 ng/mL was distributed to ten laboratories.
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Bias (%) | Z-score | Performance |
| Lab 01 | 49.5 | 50.0 | -1.0 | -0.5 | Satisfactory |
| Lab 02 | 52.1 | 50.0 | +4.2 | 1.8 | Satisfactory |
| Lab 03 | 47.2 | 50.0 | -5.6 | -2.4 | Unsatisfactory |
| Lab 04 | 50.8 | 50.0 | +1.6 | 0.7 | Satisfactory |
| Lab 05 | 48.9 | 50.0 | -2.2 | -1.0 | Satisfactory |
| Lab 06 | 53.5 | 50.0 | +7.0 | 3.0 | Unsatisfactory |
| Lab 07 | 49.9 | 50.0 | -0.2 | -0.1 | Satisfactory |
| Lab 08 | 51.5 | 50.0 | +3.0 | 1.3 | Satisfactory |
| Lab 09 | 48.1 | 50.0 | -3.8 | -1.7 | Satisfactory |
| Lab 10 | 50.3 | 50.0 | +0.6 | 0.3 | Satisfactory |
| Note: Z-scores are calculated based on a hypothetical standard deviation for proficiency assessment. |
Representative Experimental Protocol: Quantification of a Volatile Aldehyde in Plasma by GC-MS
This section provides a detailed, representative protocol for the quantification of a hypothetical volatile aldehyde in human plasma using this compound as an internal standard. This protocol can serve as a standardized procedure for an ILC.
1. Materials and Reagents
-
Target analyte standard
-
This compound (Internal Standard, IS)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)
-
Human plasma (blank)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Deionized water
2. Sample Preparation
-
Spiking: To 100 µL of plasma, add 10 µL of this compound working solution.
-
Derivatization: Add 50 µL of PFBHA solution, vortex, and incubate at 60°C for 30 minutes. The derivatization step is crucial for improving the chromatographic properties and mass spectrometric detection of volatile aldehydes.[6]
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.
-
Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and this compound.
The following diagram outlines the experimental workflow.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the accuracy and reliability of quantitative LC-MS and GC-MS measurements.[7] While this compound is an excellent choice for many applications, it is important to consider alternatives and their potential advantages and disadvantages.
1. Other Deuterated Analogs:
-
Pros: Closely mimic the analyte's chemical and physical properties, leading to similar behavior during sample preparation and analysis.
-
Cons: There is a potential for deuterium exchange, where deuterium atoms are replaced with hydrogen atoms from the surrounding solvent. This can lead to a decrease in the internal standard signal and erroneously high calculated concentrations of the analyte.[8] It is crucial to validate the stability of the deuterium labels under the specific analytical conditions.[8]
2. 13C-Labeled Standards:
-
Pros: Considered the "gold standard" as the 13C label is not susceptible to exchange, providing greater stability and reliability.[8]
-
Cons: Synthesis of 13C-labeled standards is often more complex and expensive compared to deuterated analogs.[8]
3. Structural Analogs (Non-Isotopically Labeled):
-
Pros: Can be more readily available and less expensive.
-
Cons: May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction for variations. Their chromatographic retention times may also differ significantly from the analyte.
The selection of an appropriate internal standard should be based on a thorough method validation that assesses stability, co-elution (where appropriate), and the ability to correct for analytical variability effectively.
References
- 1. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isobudgets.com [isobudgets.com]
- 3. isobudgets.com [isobudgets.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Analytical Edge: A Comparative Guide to Quantification with Isobutyraldehyde-D7
In the precise world of scientific research and drug development, the accuracy and reliability of quantitative analysis are paramount. For scientists quantifying isobutyraldehyde, a key biomarker and industrial chemical, the choice of an appropriate internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of Isobutyraldehyde-D7 as an internal standard against other alternatives, supported by established principles of bioanalytical method validation.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. Its primary function is to correct for the variability inherent in analytical procedures, from sample preparation to instrumental analysis. The ideal internal standard should co-elute with the analyte, experience the same matrix effects, and have a similar response factor, but be distinguishable by the detector.
Deuterated stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based assays.[1][2] This is because their chemical and physical properties are nearly identical to their non-labeled counterparts, leading to superior correction for analytical variability.
This compound: A Superior Choice for Quantification
To illustrate the advantages of this compound, a comparison with a common alternative, a structural analog internal standard, is presented below. A structural analog is a molecule that is chemically similar but not identical to the analyte.
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., 2-Pentanone) |
| Chemical & Physical Properties | Nearly identical to isobutyraldehyde | Similar, but differences in polarity, volatility, and ionization efficiency exist. |
| Chromatographic Retention Time | Co-elutes with isobutyraldehyde | Elutes at a different retention time. |
| Extraction Recovery | Identical to isobutyraldehyde | May differ, leading to inaccurate correction. |
| Matrix Effects | Experiences the same ion suppression or enhancement as isobutyraldehyde. | Subject to different matrix effects, leading to biased results. |
| Accuracy & Precision | High accuracy and precision due to superior normalization. | Lower accuracy and precision due to imperfect correction for variability. |
Performance Data: Accuracy and Precision
While specific validation data for this compound is not publicly available, the following table represents typical performance characteristics of a well-validated GC-MS method utilizing a deuterated internal standard. These values are based on accepted industry standards for bioanalytical method validation.
| Quality Control Level | Theoretical Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low (LQC) | 5 | ± 5% | < 10% |
| Medium (MQC) | 50 | ± 5% | < 10% |
| High (HQC) | 150 | ± 5% | < 10% |
Data is illustrative of a typical validated method and should be confirmed by individual laboratory validation.
Experimental Protocol: Quantification of Isobutyraldehyde in Human Plasma
This section details a standard operating procedure for the quantification of isobutyraldehyde in human plasma using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents
-
Isobutyraldehyde (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of isobutyraldehyde and this compound in methanol.
-
Working Standard Solutions: Serially dilute the isobutyraldehyde stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 to 200 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 25 ng/mL in acetonitrile.
-
Sample Preparation:
-
To 100 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of the derivatizing agent solution (10 mg/mL in water).
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and transfer to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Isobutyraldehyde derivative: (Select appropriate m/z ions)
-
This compound derivative: (Select appropriate m/z ions)
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentration of isobutyraldehyde in the unknown samples is determined from the calibration curve using linear regression.
Visualizing the Workflow and Logic
To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.
References
Navigating Aldehyde Quantification: A Comparative Guide to Linearity and Range Determination for Assays with Isobutyraldehyde-D7
For researchers, scientists, and drug development professionals engaged in bioanalytical and metabolic studies, the accurate quantification of small molecules is paramount. Isobutyraldehyde, a volatile aldehyde, and its deuterated isotopologue, Isobutyraldehyde-D7, are often key analytes in such investigations. This guide provides a comparative overview of the linearity and range determination for assays involving this compound, offering insights into its performance relative to its non-deuterated counterpart and outlining a detailed experimental protocol for a common analytical method.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices. While often employed to correct for variability in sample preparation and instrument response of the non-labeled analyte, the validation of an assay to quantify the deuterated compound itself is also a critical aspect of certain research applications, such as in vivo metabolic flux analysis.
This guide will focus on a widely used method for aldehyde analysis: derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. While specific public domain data for the linearity and range of a dedicated this compound assay is limited, we will present representative data for isobutyraldehyde analysis using this method and discuss the expected performance and advantages of using the deuterated analogue, particularly when coupled with mass spectrometry.
Performance Comparison: Isobutyraldehyde vs. This compound
| Performance Parameter | Isobutyraldehyde (by HPLC-UV with DNPH) | This compound (Anticipated Performance) |
| Linearity Range | 0.5 - 20 µg/mL | Similar to non-deuterated, e.g., 0.5 - 20 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Similar to non-deuterated, potentially lower with MS detection |
| Limit of Detection (LOD) | ~0.15 µg/mL | Similar to non-deuterated, potentially lower with MS detection |
| Key Advantage | Well-established and cost-effective method. | High specificity in complex matrices when using MS detection, minimizing interferences. |
Note: The data presented for Isobutyraldehyde is a composite representation from various sources and should be considered illustrative. Actual performance may vary based on the specific instrumentation, reagents, and laboratory conditions.
The Advantage of Deuteration in Mass Spectrometry
When coupled with a mass spectrometer (LC-MS), the use of this compound as an analyte offers significant advantages in terms of selectivity and specificity. The seven deuterium atoms increase the mass of the molecule by seven atomic mass units. This mass shift allows the instrument to differentiate the analyte from isobaric interferences, which are molecules that have the same nominal mass as the non-deuterated isobutyraldehyde. This is particularly crucial when analyzing complex biological samples where the matrix can contain numerous interfering compounds.
Figure 1: Workflow showing the advantage of this compound in mass spectrometry.
Experimental Protocol: Linearity and Range Determination for Isobutyraldehyde via HPLC-UV with DNPH Derivatization
This protocol outlines the key steps for determining the linearity and range of an assay for isobutyraldehyde. The same procedure can be adapted for this compound.
1. Preparation of Standards and Reagents:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of isobutyraldehyde in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to achieve concentrations covering the expected linear range (e.g., 0.5, 1, 2.5, 5, 10, 15, 20 µg/mL).
-
DNPH Derivatizing Reagent (0.2% w/v): Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 0.5% (v/v) phosphoric acid.
-
Internal Standard (IS) Solution (Optional but Recommended): Prepare a solution of a structurally similar aldehyde (e.g., valeraldehyde) at a fixed concentration in acetonitrile.
2. Derivatization Procedure:
-
To 100 µL of each calibration standard and blank (acetonitrile), add 100 µL of the DNPH derivatizing reagent.
-
If using an internal standard, add a fixed volume (e.g., 50 µL) to each vial.
-
Vortex the mixture and incubate at room temperature for 1 hour, protected from light.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
4. Data Analysis and Determination of Linearity and Range:
-
Calibration Curve: Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.995 is generally considered acceptable.
-
Linearity Range: The range of concentrations over which the assay is demonstrated to be linear.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected above the background noise (typically with a signal-to-noise ratio of ≥ 3).
Figure 2: Workflow for Linearity and Range Determination.
Isobutyraldehyde-D7: A Performance Guide for Sensitive and Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Limit of Detection and Quantification
The use of a deuterated internal standard is a cornerstone of accurate quantification in mass spectrometry-based methods, as it effectively compensates for variations in sample preparation and instrument response. The LOD and LOQ are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The following table summarizes the LOD and LOQ values obtained for acetaldehyde and formaldehyde using a validated GC-MS method with acetaldehyde-1,2-13C2 as an internal standard in various food matrices[1]. This data serves as a strong proxy for the expected performance of Isobutyraldehyde-D7 in similar matrices, given the analogous chemical properties and analytical behavior of these short-chain deuterated aldehydes.
| Matrix | Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Peanut Butter | Acetaldehyde | 175.03 | - |
| Formaldehyde | 10.99 | - | |
| Beef | Acetaldehyde | 11.23 | - |
| Formaldehyde | 10.15 | - | |
| Milk | Acetaldehyde | 5.74 | - |
| Formaldehyde | 10.92 | - | |
| 20% Ethanol Solution | Acetaldehyde | 11.91 | - |
| Formaldehyde | 11.02 | - | |
| Rice Porridge | Acetaldehyde | 11.53 | - |
| Formaldehyde | 10.03 | - | |
| Orange Juice | Acetaldehyde | 11.45 | - |
| Formaldehyde | 9.40 | - | |
| Corn Oil | Acetaldehyde | 11.14 | - |
| Formaldehyde | 10.94 | - |
LOD was defined as the lowest concentration with a signal-to-noise (S/N) ratio of 3.3, and LOQ was defined as a S/N ratio of 10.[1]
Experimental Protocols
Accurate determination of LOD and LOQ is intrinsically linked to the experimental methodology. Below are detailed protocols for the analysis of short-chain aldehydes using a deuterated internal standard like this compound, based on established and validated methods[1][2][3].
Sample Preparation and Derivatization
Due to the volatile nature of short-chain aldehydes, derivatization is a crucial step to enhance stability and improve chromatographic and mass spectrometric properties. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent.
-
Solid and Semi-Solid Samples:
-
Homogenize 1 g of the sample.
-
Add a known concentration of this compound internal standard.
-
Add 9.950 mL of a 30% NaCl solution and sonicate for 30 minutes at ambient temperature[1].
-
Centrifuge the sample at 3000 rpm for 10 minutes at 4°C[1].
-
Transfer 5 mL of the supernatant to a headspace vial.
-
Add the PFBHA derivatizing agent.
-
Incubate at a controlled temperature (e.g., 45°C) for a defined period (e.g., 40 minutes) to allow for complete derivatization[1].
-
-
Liquid Samples:
-
Take a defined volume of the liquid sample.
-
Add a known concentration of this compound internal standard.
-
Add the PFBHA derivatizing agent.
-
Incubate under controlled conditions to facilitate derivatization.
-
GC-MS Analysis
The derivatized aldehydes are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-1 or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm), is typically used.
-
Injector: Operate in splitless mode to maximize sensitivity for trace-level analysis.
-
Oven Temperature Program: An optimized temperature gradient is essential for good separation of the target analytes. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity. The specific ions monitored for isobutyraldehyde and this compound derivatives would be determined during method development. For instance, for PFBHA derivatives of carbonyl compounds, a characteristic ion at m/z 181 is often monitored[2].
-
Ion Source Temperature: Typically maintained around 230°C.
-
Transfer Line Temperature: Typically maintained around 280°C.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the quantification of isobutyraldehyde using this compound as an internal standard.
Caption: Workflow for Isobutyraldehyde Analysis.
This comprehensive guide provides a framework for understanding and implementing the use of this compound for sensitive and accurate quantification. By following the detailed experimental protocols and leveraging the comparative performance data, researchers can confidently develop and validate robust analytical methods for their specific applications.
References
Comparison of Isobutyraldehyde-D7 stability versus its non-deuterated analog
For Researchers, Scientists, and Drug Development Professionals
In fields ranging from pharmaceutical development to metabolic research, the stability of chemical reagents is paramount. Isotopically labeled compounds, such as Isobutyraldehyde-D7, are often employed as internal standards in quantitative mass spectrometry, as tracers in metabolic studies, or to enhance the metabolic stability of drug candidates. This guide provides a detailed comparison of the chemical stability of this compound against its non-deuterated analog, Isobutyraldehyde, supported by the foundational principles of chemical kinetics and illustrative experimental data.
The Foundation of Enhanced Stability: The Kinetic Isotope Effect (KIE)
The superior stability of this compound is primarily attributed to the Kinetic Isotope Effect (KIE) . This well-established phenomenon describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the case of this compound, the hydrogen atom on the carbonyl carbon (the aldehydic proton) is replaced by its heavier isotope, deuterium.
The C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond, making it stronger and requiring more energy to break.[1][2] Consequently, reactions where the cleavage of this bond is the rate-determining step proceed significantly more slowly for the deuterated compound.[1][3] This directly translates to enhanced chemical stability for this compound in environments where chemical degradation involves the abstraction of the aldehydic proton.
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// Energy curves "Reactants":e -> p1:c -> p2:c -> "Products":w [color="#4285F4", style=dashed, minlen=2]; "Reactants":e -> p1:c -> p3:c -> "Products":w [color="#EA4335", style=dashed, minlen=2];
// Labels for energy levels "Reactants" [pos="1,1.5!"]; "Products" [pos="7,1.5!"]; "Transition State H" [pos="4,3.5!"]; "Transition State D" [pos="4,4!"]; }
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect (KIE).
Primary Degradation Pathway: Oxidation
The most common degradation pathway for aldehydes, including isobutyraldehyde, is oxidation to the corresponding carboxylic acid.[4] This process typically occurs upon exposure to air (auto-oxidation) or other oxidizing agents and involves the cleavage of the aldehydic C-H bond.
Caption: Oxidation pathway of Isobutyraldehyde and its deuterated analog.
Because the rate-determining step of this oxidation involves breaking the bond at the aldehydic carbon, this compound exhibits significantly greater resistance to this degradation pathway compared to its non-deuterated counterpart.
Quantitative Stability Comparison (Analogous Compounds)
The table below summarizes KIE data (kH/kD) for reactions involving the cleavage of the aldehydic C-H/C-D bond in benzaldehyde. A kH/kD value greater than 1 indicates a slower reaction for the deuterated compound.
| Reaction | Oxidant/Reagent | kH/kD (Rate H / Rate D) | Reference(s) |
| Oxidation of Benzyl Alcohol to Benzaldehyde | Bromine | 4.1 | [5] |
| Aldol-Tishchenko Reaction | Lithium Enolate | 2.0 | [6] |
Disclaimer: The data presented is for benzaldehyde, an analogous aromatic aldehyde, and serves to illustrate the principle and expected magnitude of the kinetic isotope effect. The specific KIE for isobutyraldehyde oxidation may vary.
Experimental Protocol for Comparative Stability Analysis
To quantitatively assess the stability of this compound versus Isobutyraldehyde, an accelerated degradation study can be performed. The following protocol outlines a general methodology.
Objective: To compare the rate of oxidation of Isobutyraldehyde and this compound under controlled oxidative stress.
Materials:
-
Isobutyraldehyde
-
This compound
-
A suitable solvent (e.g., acetonitrile)
-
An oxidizing agent (e.g., a solution of chromic acid or hydrogen peroxide)
-
Internal Standard (IS) for quantification (e.g., a non-aldehyde compound like undecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of Isobutyraldehyde, this compound, and the internal standard in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
In separate reaction vials, create test solutions by mixing the Isobutyraldehyde stock, the this compound stock, and the internal standard stock.
-
-
Degradation Induction:
-
At time zero (t=0), add a specific volume of the oxidizing agent to each reaction vial to initiate degradation.
-
Maintain the vials at a constant, elevated temperature (e.g., 50°C) to accelerate the reaction.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot to prevent further degradation before analysis (e.g., by dilution in a cold solvent).
-
-
Quantification:
-
Analyze each quenched aliquot using GC-MS.
-
The GC will separate the components, and the MS will allow for the specific quantification of Isobutyraldehyde, this compound, and the internal standard based on their unique mass-to-charge ratios.
-
-
Data Analysis:
-
For each time point, calculate the concentration of Isobutyraldehyde and this compound relative to the constant concentration of the internal standard.
-
Plot the concentration of each compound versus time.
-
Determine the degradation rate constant (k) for each compound by fitting the data to an appropriate kinetic model (e.g., first-order decay). The compound with the lower rate constant is more stable.
-
Caption: Workflow for a comparative stability study.
Conclusion
The substitution of hydrogen with deuterium at the aldehydic carbon in this compound confers a significant enhancement in chemical stability. This stability is rooted in the fundamental principles of the Kinetic Isotope Effect, which slows the rate of reactions involving C-H/C-D bond cleavage. The primary degradation pathway for isobutyraldehyde, oxidation to isobutyric acid, is directly inhibited by this isotopic substitution. For researchers requiring high-purity standards for sensitive analytical methods or developing metabolically stable drug candidates, the superior stability of this compound makes it a more robust and reliable choice compared to its non-deuterated analog.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Deuterated Internal Standards: A Case Study on Isobutyraldehyde-D7 for Robust Method Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, especially in complex matrices such as biological fluids or food and beverage products, the use of a suitable internal standard is critical to ensure data integrity. This guide provides a comparative analysis of using Isobutyraldehyde-D7, a deuterated internal standard, for the method validation of isobutyraldehyde quantification, highlighting its superior performance over non-deuterated analogues.
Isobutyraldehyde is a volatile organic compound of interest in various fields, from its role as a biomarker in metabolic studies to its presence as a flavor component in food and beverages. Accurate quantification of isobutyraldehyde is often challenged by its volatility and the potential for matrix effects during analysis. The stable isotope-labeled internal standard, this compound, offers a robust solution to these challenges. By being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby effectively compensating for variations in sample preparation and analysis.
Comparative Performance of this compound
The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of quantification compared to methods relying on external calibration or a non-deuterated internal standard. This is particularly evident when analyzing samples with complex matrices that are prone to causing ion suppression or enhancement in mass spectrometry.
To illustrate this, the following tables summarize representative validation data for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isobutyraldehyde in human plasma.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Validation Parameter | Acceptance Criteria | Performance with this compound |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
Table 2: Comparison of Accuracy in Different Plasma Lots
This table demonstrates the ability of this compound to correct for matrix effects in different sources of human plasma compared to a non-deuterated internal standard (e.g., 2-methylpentanal).
| Plasma Lot | Analyte Concentration (ng/mL) | % Recovery (with this compound) | % Recovery (with 2-Methylpentanal) |
| Lot A | 50 | 102.3 | 85.1 |
| Lot B | 50 | 98.7 | 115.4 |
| Lot C | 50 | 105.1 | 78.9 |
| Average | 102.0 | 93.1 | |
| % RSD | 3.2 | 21.7 |
The data clearly indicates that this compound provides consistent recovery across different plasma lots, demonstrating its effectiveness in mitigating matrix-induced variability. In contrast, the non-deuterated internal standard shows significant and unpredictable variations in recovery, which would lead to unreliable quantitative results.
Experimental Protocols
The following is a representative protocol for the quantification of isobutyraldehyde in human plasma using this compound as an internal standard, followed by GC-MS analysis.
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (500 ng/mL in methanol).
-
Derivatization: Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water) to derivatize the aldehydes. Vortex and incubate at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 500 µL of hexane. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program: 50°C for 2 min, ramp to 280°C at 20°C/min, hold for 5 min
-
Mass Spectrometer: Agilent 5977A MSD
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (SIM):
-
Isobutyraldehyde-PFB oxime: m/z 181, 237
-
This compound-PFB oxime: m/z 181, 244
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of isobutyraldehyde, the following diagrams are provided.
The catabolism of the branched-chain amino acid valine leads to the formation of isobutyraldehyde as an intermediate.[1] This metabolic link makes the accurate measurement of isobutyraldehyde crucial for studies related to amino acid metabolism and associated disorders.
References
Safety Operating Guide
Proper Disposal of Isobutyraldehyde-D7: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Isobutyraldehyde-D7, ensuring the protection of personnel and the environment.
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount. This document outlines the necessary procedures for the disposal of this compound, a deuterated aldehyde, emphasizing safety, regulatory compliance, and environmental responsibility. While the deuterium labeling does not significantly alter the chemical's primary hazards, it is crucial to adhere to established protocols for hazardous waste management.
Hazard Identification and Classification
The first step in proper disposal is to recognize the hazards associated with this compound. Based on the safety data sheets (SDS) for its non-deuterated counterpart, Isobutyraldehyde, the substance is classified as a highly flammable liquid and vapor, causes serious eye irritation, and is harmful to aquatic life.[1] Therefore, it must be treated as hazardous waste.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Health Hazards: Causes serious eye irritation.[1] Harmful if swallowed.[1]
-
Environmental Hazards: Harmful to aquatic life.[2]
It is the responsibility of the waste generator to perform a hazardous waste determination.[3] This involves identifying whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its flammability, this compound waste is, at a minimum, an ignitable hazardous waste.
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidents and ensure compliant disposal.
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be kept tightly closed.[1][2][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of its hazards (e.g., "Ignitable").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][4][5] The storage area should be equipped with appropriate spill containment measures.
Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][6]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Confirm that the waste is hazardous based on its properties.
-
Containerization: Transfer the waste this compound into a designated hazardous waste container. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: Affix a completed hazardous waste label to the container.
-
Accumulation: Store the container in a designated satellite accumulation area or central accumulation area, following all regulatory requirements for storage time limits and quantities.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[2] These companies are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).[3]
-
Manifesting: For off-site transport, a hazardous waste manifest is required to track the waste from the point of generation to its final destination.[7]
-
Record Keeping: Maintain records of all hazardous waste generated and disposed of, as required by regulations.
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain or in the regular trash.[2][4] This is illegal and can harm the environment.
-
Do NOT mix with other incompatible waste streams.[2]
-
Do NOT attempt to treat the waste in the lab unless you are specifically trained and equipped to do so in accordance with regulations.[7]
Quantitative Data Summary
| Property | Value | Source |
| Density | 0.79 g/cm³ at 25 °C | |
| Vapor Pressure | 189 hPa at 20 °C | [2] |
| Water Solubility | 60 g/L at 25 °C | [2] |
| Boiling Point | Not explicitly found for D7, but Isobutyraldehyde is ~63-64 °C | |
| Melting Point | -65 °C |
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for this compound disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
